molecular formula C18H18N2O2 B563112 (S)-(+)-N-3-Benzylnirvanol CAS No. 790676-40-3

(S)-(+)-N-3-Benzylnirvanol

Cat. No.: B563112
CAS No.: 790676-40-3
M. Wt: 294.3 g/mol
InChI Key: ZMZDHUHMXXALFX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-N-3-Benzylnirvanol is an inhibitor of the cytochrome P450 (CYP) isoform CYP2C19 (Ki = 0.25 µM). It is selective for CYP2C19 over CYP1A2, -2A6, -2C8, -2C9, -2D6, -2E1, and -3A4 at 1 µM and over CYP2B6 (IC50 = 58 µM).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDHUHMXXALFX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654527
Record name (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790676-40-3
Record name (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(+)-N-3-Benzylnirvanol synthesis and enantiomeric resolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Enantiomeric Resolution of (S)-(+)-N-3-Benzylnirvanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (+)-N-3-Benzylnirvanol or by its systematic name (5S)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1][2][3][4][5] The stereochemistry of this molecule is critical, with the (S)-enantiomer being significantly more potent than its (R)-antipode.[1][2] As such, the ability to synthesize and resolve this compound into its enantiomerically pure forms is of great interest for researchers in drug metabolism, drug-drug interaction studies, and as a tool compound in drug discovery. This guide provides a comprehensive overview of the synthetic and resolution methodologies for this compound, including detailed experimental protocols and data presentation.

Synthesis of Racemic (±)-N-3-Benzylnirvanol

The synthesis of racemic N-3-Benzylnirvanol is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-ethyl-5-phenylhydantoin (Nirvanol), via a Bucherer-Bergs reaction. The second step is the N-benzylation of the hydantoin ring at the N-3 position.

Step 1: Synthesis of 5-Ethyl-5-phenylhydantoin (Nirvanol)

The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.

Experimental Protocol:

A detailed protocol for the synthesis of 5-ethyl-5-phenyl-hydantoin from propiophenone has been described.[6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (26.8 g, 0.2 mol), ammonium carbonate (80 g, 0.8 mol), and potassium cyanide (28 g, 0.4 mol).

  • Add a solvent mixture of 300 ml of ethanol and 300 ml of water.

  • Heat the mixture to reflux with constant stirring for 8 hours.

  • After the reaction is complete, cool the solution in an ice-salt bath to precipitate the product.

  • Filter the resulting solid and wash it with cold water.

  • Dry the product to obtain 5-ethyl-5-phenyl-hydantoin.

Parameter Value Reference
Starting MaterialPropiophenone[6]
Yield66%[6]
Melting Point202°C[6]
Step 2: N-Benzylation of 5-Ethyl-5-phenylhydantoin

The benzylation of the Nirvanol precursor at the N-3 position yields the desired racemic product. This is a standard N-alkylation reaction.

Experimental Protocol:

While a specific protocol for N-3-Benzylnirvanol is not detailed in the provided search results, a general procedure for N-alkylation of hydantoins can be outlined as follows:

  • Dissolve 5-ethyl-5-phenylhydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the N-3 position of the hydantoin ring.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield racemic (±)-N-3-Benzylnirvanol.

Synthesis Workflow

Synthesis_Workflow A Propiophenone + KCN + (NH4)2CO3 B Bucherer-Bergs Reaction A->B C Racemic 5-Ethyl-5-phenylhydantoin (Nirvanol) B->C E N-Alkylation C->E D Benzyl Bromide + Base (e.g., K2CO3) D->E F Workup & Purification E->F G Racemic (±)-N-3-Benzylnirvanol F->G Resolution_Workflow A Racemic (±)-N-3-Benzylnirvanol B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E Fraction Collection (S-enantiomer) D->E Peak 1 F Fraction Collection (R-enantiomer) D->F Peak 2 G Pure This compound E->G H Pure (R)-(-)-N-3-Benzylnirvanol F->H

References

In Vitro Evaluation of (S)-(+)-N-3-Benzylnirvanol: A Technical Guide on Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. This document details the experimental protocols used to characterize its inhibitory activity and presents the corresponding quantitative data on its potency and selectivity.

Introduction

This compound is a valuable research tool for in vitro studies of drug metabolism.[1][2][3][4][5] It serves as a selective chemical inhibitor to probe the contribution of CYP2C19 to the metabolism of new chemical entities.[1][2][3][4][5] Understanding the potency and selectivity of such inhibitors is crucial for accurate reaction phenotyping and for predicting potential drug-drug interactions.[6][7][8] This guide summarizes the key in vitro data for this compound and provides detailed methodologies for its evaluation.

Potency and Selectivity Data

The inhibitory potency of this compound against CYP2C19 and its selectivity over other major human CYP450 isoforms have been determined in various in vitro systems, including human liver microsomes and recombinant CYP enzymes. The key parameters for assessing potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: In Vitro Potency of this compound against Human CYP2C19
SystemSubstratePotency MetricValue (µM)Reference
Recombinant CYP2C19(S)-MephenytoinKi0.25[3]
Human Liver Microsomes(S)-Mephenytoin 4'-hydroxylationKi0.21 - 0.28[3]
Human Liver Microsomes(S)-Mephenytoin 4'-hydroxylationIC500.414[9]
Recombinant CYP2C19IC500.161[9]
Table 2: In Vitro Selectivity of this compound against Other Human CYP450 Isoforms
CYP IsoformSubstratePotency MetricValue (µM)Reference
CYP1A2Phenacetin O-deethylationIC50>100
CYP2A6Coumarin 7-hydroxylationIC50>100
CYP2B6Bupropion hydroxylationIC5062
CYP2C8Amodiaquine N-deethylationIC5034
CYP2C9Diclofenac 4'-hydroxylationIC5019
CYP2D6Dextromethorphan O-demethylationIC50>100
CYP3A4Midazolam 1'-hydroxylationIC5089

Note: The data presented are compiled from various sources and experimental conditions may differ.

Experimental Protocols

The following sections describe the detailed methodologies for the in vitro evaluation of this compound's inhibitory effects on CYP450 enzymes.

CYP450 Inhibition Assay using Human Liver Microsomes

This assay determines the concentration-dependent inhibition of specific CYP450 enzyme activities by this compound in a preparation of human liver microsomes, which contain a mixture of drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP-isoform specific substrates (e.g., (S)-Mephenytoin for CYP2C19)[10]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, CYP-specific substrates, and internal standard in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, phosphate buffer, and a series of concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Add the CYP-specific substrate to the incubation mixture to start the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also contains the internal standard. This step precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic function) to calculate the IC50 value.

Visualizations

Experimental Workflow for CYP450 Inhibition Assay

CYP450_Inhibition_Workflow start Start prep_reagents Prepare Reagents (HLMs, Inhibitor, Substrate, NADPH) start->prep_reagents pre_incubation Pre-incubate HLMs and Inhibitor (37°C) prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate (37°C) initiate_reaction->incubation terminate_reaction Terminate Reaction (Add Acetonitrile + Internal Standard) incubation->terminate_reaction process_sample Process Sample (Centrifuge) terminate_reaction->process_sample analyze LC-MS/MS Analysis (Quantify Metabolite) process_sample->analyze calculate Data Analysis (Calculate IC50) analyze->calculate end End calculate->end

Caption: Workflow for determining the IC50 of a CYP450 inhibitor.

Role of CYP2C19 in Drug Metabolism and Inhibition

CYP2C19_Metabolism_Inhibition drug Drug (Substrate) e.g., (S)-Mephenytoin cyp2c19 CYP2C19 Enzyme drug->cyp2c19 Binds to active site metabolite Metabolite e.g., 4'-OH-Mephenytoin cyp2c19->metabolite Catalyzes metabolism inhibitor This compound (Inhibitor) inhibitor->cyp2c19 Competitively binds to active site block->cyp2c19 Blocks metabolism

Caption: Inhibition of CYP2C19-mediated drug metabolism.

Conclusion

The data and protocols presented in this technical guide demonstrate that this compound is a potent and highly selective in vitro inhibitor of CYP2C19. Its well-characterized inhibitory profile makes it an essential tool for drug metabolism and pharmacokinetic studies, particularly for elucidating the role of CYP2C19 in the biotransformation of investigational drugs. The provided experimental workflow offers a robust framework for the in vitro assessment of potential CYP inhibitors.

References

(S)-(+)-N-3-Benzylnirvanol discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-(+)-N-3-Benzylnirvanol: Discovery, Development, and Application as a Selective CYP2C19 Inhibitor

Introduction

This compound, a derivative of the hydantoin class of compounds, has been identified not as an anticonvulsant, but as a potent and highly selective in vitro inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Hydantoin derivatives have historically been explored for their anticonvulsant properties, with phenytoin being a prominent example.[3][4] However, the development of this compound has taken a different trajectory, establishing it as a critical chemical tool for researchers in drug metabolism and pharmacokinetics. Its significance lies in its ability to selectively inhibit CYP2C19, an enzyme known for its polymorphic nature and role in the metabolism of numerous clinically important drugs.[5] This guide provides a comprehensive overview of the discovery, development, and experimental application of this compound as a selective CYP2C19 inhibitor.

Discovery and Development History

In 2002, a study focused on synthesizing N-3-benzyl derivatives of nirvanol and phenobarbital led to the identification of (+)-N-3-benzyl-nirvanol as a highly potent and competitive inhibitor of recombinant CYP2C19.[1][6] The synthesis involved the chromatographic resolution of the (+)- and (-)-enantiomers.[1][2] Subsequent studies confirmed its high selectivity for CYP2C19 over other major human liver P450 isoforms, solidifying its utility as a reliable in vitro tool.[7][8] Further research has continued to validate its use as a positive control inhibitor in CYP inhibition screening assays.[7]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against various cytochrome P450 isoforms has been quantitatively characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values reported in the literature.

CYP IsoformTest SystemSubstrateInhibition ParameterValue (nM)Reference
CYP2C19 Recombinant CYP2C19(S)-Mephenytoin 4'-hydroxylaseKi250[1][2]
CYP2C19 Human Liver Preparations(S)-Mephenytoin 4'-hydroxylaseKi210 - 280[1][2]
CYP2C19 Human Liver Microsomes(S)-Mephenytoin 4'-hydroxylationIC50414[7]
CYP2C19 Recombinant CYP2C19(S)-Mephenytoin 4'-hydroxylationIC50161[7]
CYP2B6 Not SpecifiedNot SpecifiedIC5058,000[8][9]
CYP1A2 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]
CYP2A6 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]
CYP2C8 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]
CYP2C9 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]
CYP2D6 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]
CYP2E1 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]
CYP3A4 cDNA-expressed P450Not Specified% Inhibition at 1 µM< 16%[1][2]

Experimental Protocols

Synthesis of N-3-Benzyl Derivatives of Nirvanol

While the precise, step-by-step synthesis protocol for this compound is proprietary to the original researchers and manufacturers, the general approach can be inferred from the literature on hydantoin derivatives and related compounds. The synthesis of N-benzyl-3-pyrrolidinone, for instance, involves steps like addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation.[10] For N-3-benzyl derivatives of nirvanol, a key step is the benzylation of the nirvanol scaffold, followed by chiral separation to isolate the desired (S)-(+)-enantiomer.

General Steps:

  • Starting Material: Nirvanol (5-ethyl-5-phenylhydantoin).

  • Benzylation: Reaction of nirvanol with a benzylating agent (e.g., benzyl bromide) in the presence of a suitable base to introduce the benzyl group at the N-3 position of the hydantoin ring.

  • Purification: The crude product is purified using standard techniques such as column chromatography.

  • Chiral Resolution: The racemic mixture of (S)-(+)- and (R)-(-)-N-3-benzylnirvanol is resolved into its individual enantiomers using chiral chromatography (e.g., chiral HPLC).

  • Structure Verification: The final product's identity and purity are confirmed using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro Cytochrome P450 Inhibition Assay

The determination of the inhibitory potency (Ki and IC50) of this compound against CYP2C19 and other P450 isoforms is typically performed using in vitro assays with human liver microsomes or recombinant P450 enzymes.

Materials:

  • Human liver microsomes (pooled) or recombinant human CYP enzymes (e.g., CYP2C19).

  • NADPH-regenerating system.

  • Specific probe substrates for each CYP isoform (e.g., (S)-mephenytoin for CYP2C19).

  • This compound as the inhibitor.

  • Buffer solution (e.g., potassium phosphate buffer).

  • Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification.

Protocol for IC50 Determination:

  • Incubation Preparation: A series of incubation mixtures are prepared containing human liver microsomes or recombinant enzyme, the NADPH-regenerating system, and varying concentrations of this compound in a buffer solution.

  • Pre-incubation: The mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the specific probe substrate.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are processed (e.g., centrifugation) to remove proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value is calculated by fitting the data to a suitable inhibition model.

Visualizations

Synthesis and Resolution Workflow

Synthesis_Workflow Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Benzylation Benzylation (e.g., Benzyl Bromide, Base) Nirvanol->Benzylation Racemic Racemic (±)-N-3-Benzylnirvanol Benzylation->Racemic ChiralSep Chiral Chromatography (e.g., HPLC) Racemic->ChiralSep S_Enantiomer This compound ChiralSep->S_Enantiomer Isolated Product R_Enantiomer (R)-(-)-N-3-Benzylnirvanol ChiralSep->R_Enantiomer Other Enantiomer

Caption: General synthesis and chiral resolution workflow for this compound.

CYP Inhibition Experimental Workflow

CYP_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_analysis 3. Analysis Enzyme Enzyme Source (Microsomes or Recombinant CYP) PreInc Pre-incubation at 37°C Enzyme->PreInc Inhibitor This compound (Varying Concentrations) Inhibitor->PreInc NADPH NADPH-Regenerating System NADPH->PreInc AddSubstrate Add Probe Substrate (e.g., (S)-Mephenytoin) PreInc->AddSubstrate Incubation Incubation at 37°C AddSubstrate->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Process Sample Processing (e.g., Centrifugation) Quench->Process LCMS LC-MS/MS Analysis (Metabolite Quantification) Process->LCMS DataAnalysis Data Analysis (IC50/Ki Calculation) LCMS->DataAnalysis

Caption: Experimental workflow for determining CYP inhibition using this compound.

References

Spectroscopic Data Analysis of (S)-(+)-N-3-Benzylnirvanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of (S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry by detailing the expected spectroscopic characteristics and the methodologies for their acquisition and interpretation. While specific experimental spectra for this compound are not publicly available, this guide compiles expected data based on the analysis of structurally related compounds and general principles of spectroscopic analysis for hydantoin derivatives.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₈N₂O₂, has a molecular weight of 294.35 g/mol .[4] It is the (S)-enantiomer of N-3-benzyl-5-ethyl-5-phenylhydantoin. The key structural features include a hydantoin ring, a chiral center at the C-5 position, and an N-benzyl group at the N-3 position.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These values are predicted based on the known spectroscopic behavior of 5,5-disubstituted hydantoins and N-benzylated compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅ at C-5)7.20 - 7.40m5H
Aromatic (C₆H₅ of Benzyl)7.10 - 7.30m5H
N-H~8.0s (broad)1H
CH₂ (Benzyl)~4.6s2H
CH₂ (Ethyl)1.8 - 2.0q2H
CH₃ (Ethyl)0.8 - 1.0t3H

Solvent: CDCl₃ or DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C=O (C-2)~155
C=O (C-4)~175
Quaternary (C-5)~65
Aromatic125 - 140
CH₂ (Benzyl)~45
CH₂ (Ethyl)~30
CH₃ (Ethyl)~8

Solvent: CDCl₃ or DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Hydantoin)1700 - 1780Strong
C=C Stretch (Aromatic)1450 - 1600Medium
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M+H]⁺295.14Molecular ion peak (ESI)
[M+Na]⁺317.12Sodium adduct (ESI)
[M]⁺294.13Molecular ion peak (EI)
C₁₁H₁₃N₂O₂⁺205Loss of benzyl group
C₉H₁₀⁺118Phenyl-ethyl fragment
C₇H₇⁺91Benzyl fragment (tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of (±)-N-3-Benzyl-5-ethyl-5-phenylhydantoin

The racemic mixture of N-3-benzyl-5-ethyl-5-phenylhydantoin can be synthesized via the Bucherer-Bergs reaction, followed by N-benzylation. A typical procedure involves reacting 5-ethyl-5-phenylhydantoin with benzyl chloride in the presence of a base.

Chiral Separation

The enantiomers of (±)-N-3-benzyl-5-ethyl-5-phenylhydantoin can be resolved using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a polysaccharide-based column, is employed to separate the (S)-(+) and (R)-(-) enantiomers.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Spectroscopy

The FTIR spectrum is obtained using a Fourier-Transform Infrared spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over a wavelength range of 200-400 nm.

Visualizations

Signaling Pathway

The primary biological activity of this compound is the potent and selective inhibition of the CYP2C19 enzyme.[1][2][3] This can be depicted as a simple inhibitory pathway.

G cluster_0 CYP2C19-Mediated Metabolism Substrate Substrate CYP2C19 CYP2C19 Substrate->CYP2C19 Binds to Metabolite Metabolite CYP2C19->Metabolite Metabolizes S-(+)-N-3-Benzylnirvanol S-(+)-N-3-Benzylnirvanol S-(+)-N-3-Benzylnirvanol->CYP2C19 Inhibits

Inhibition of CYP2C19 by this compound.
Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.

G Start Start Synthesis Synthesis of Racemic N-3-Benzylnirvanol Start->Synthesis Purification Purification Synthesis->Purification Chiral_Separation Chiral HPLC Separation Purification->Chiral_Separation S_Enantiomer This compound Chiral_Separation->S_Enantiomer (S) Isomer Spectroscopic_Analysis Spectroscopic Analysis S_Enantiomer->Spectroscopic_Analysis Data_Interpretation Data_Interpretation Spectroscopic_Analysis->Data_Interpretation End End Data_Interpretation->End

Workflow for Synthesis and Analysis.

Conclusion

References

An In-depth Technical Guide on the Biological Activities of N3-Benzyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by N3-benzyl substituted compounds. The strategic incorporation of a benzyl group at the N3-position of various heterocyclic scaffolds has yielded a plethora of molecules with significant therapeutic potential. This document delves into their anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

N3-benzyl substituted compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of cell cycle progression and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant mechanism underlying the anticancer effects of certain N3-benzyl substituted pyrimidines is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5.[1][2] Inhibition of these kinases disrupts the cell cycle, leading to arrest in the S and G2/M phases and subsequent induction of apoptosis.[1][2] This apoptotic cascade is often characterized by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the activation of caspases.[1][2]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb S_Phase S Phase Entry E2F E2F Rb->E2F Inhibits Rb->E2F E2F->S_Phase Promotes Caspase3 Caspase-3 E2F->Caspase3 Activates (indirectly) PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP N3_Benzyl_Compound N3-Benzyl Substituted Pyrimidine N3_Benzyl_Compound->CDK2_CyclinE Inhibits

Caption: N3-benzyl substituted pyrimidines inhibit CDK2/Cyclin E, preventing Rb phosphorylation and leading to apoptosis.

Inhibition of Tubulin Polymerization

Another key anticancer mechanism of N3-benzyl substituted compounds is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Tubulin_Polymerization_Inhibition N3_Benzyl N3-Benzyl Substituted Compound Tubulin β-Tubulin (Colchicine Site) N3_Benzyl->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule_Dynamics Disrupted Microtubule Dynamics Polymerization->Microtubule_Dynamics Affects Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Prevents Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: N3-benzyl compounds inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
N-benzyl indole-derived hydrazoneMDA-MB-231 (Breast)17.2 ± 0.4[3]
N-benzyl-5-bromoindolin-2-oneMCF-7 (Breast)2.93 - 7.17
N-benzylbenzimidazole linked pyrimidineMDA-MB-231 (Breast)39.6[4]
5-substituted pyrazolo[4,3-d]pyrimidineVariousLow nanomolar[1][2]
Pyrazolo[3,4-d]pyrimidineA498 (Renal)0.0263[5]

Antiviral Activity

N3-benzyl substituted compounds have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Inhibition of SARS-CoV-2 nsp13 Helicase

N3-benzyl substituted indoles have been identified as potent inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication.[6][7][8] These compounds are believed to act as allosteric inhibitors, binding to a site distinct from the ATP and nucleic acid binding sites. This binding event interferes with both the ATPase and unwinding activities of the helicase, thereby halting viral replication.[7][9]

NSP13_Inhibition_Pathway cluster_replication SARS-CoV-2 Replication nsp13 nsp13 Helicase dsRNA dsRNA nsp13->dsRNA Unwinds ssRNA ssRNA Replication_Complex Viral Replication Complex ssRNA->Replication_Complex Viral_Replication Viral Replication Replication_Complex->Viral_Replication N3_Benzyl_Indole N3-Benzyl Substituted Indole N3_Benzyl_Indole->nsp13 Allosterically Inhibits (ATPase & Unwinding)

Caption: N3-benzyl indoles allosterically inhibit SARS-CoV-2 nsp13 helicase, blocking viral replication.

Anti-HIV Activity

Certain N-substituted benzyl/phenyl acetamides have been identified as effective agents against HIV-1, with EC50 values in the low micromolar range.[10][11] Molecular docking studies suggest that these compounds bind to the non-nucleoside reverse transcriptase binding pocket (NNRTI) of the HIV-1 reverse transcriptase, inhibiting its function and thus viral replication.[10][11]

Quantitative Data: Antiviral Activity
Compound ClassVirusEC50 (µM)IC50 (µM)Reference
N-substituted benzyl/phenyl acetamideHIV-1<20-[10]
N-benzyl indoleSARS-CoV-21.03 - 4.549.51 - 26.8 (nsp13)[7][9]

Antimicrobial Activity

N3-benzyl substituted compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Antibacterial and Antifungal Activity

Derivatives of N-benzyl substituted thiazoles, benzamides, and indoles have exhibited promising antibacterial and antifungal activities. For instance, certain N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have shown significant activity against M. chlorophenolicum and B. subtilis.[12] The mechanism of action for some of these compounds is thought to involve the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurB.[13]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
N-(benzyl carbamothioyl) benzamideM. chlorophenolicum25 - 50[12]
N-(benzyl carbamothioyl) phthalamideB. subtilis12.5 - 50[12]
O-benzyl aminotriolB. subtilis<10[14]
Benzyl bromide derivativeC. albicans0.25[8]
N-benzyl-2,2,2-trifluoroacetamideA. flavus15.62[15]

Enzyme Inhibition

Beyond their roles in combating cancer and infectious diseases, N3-benzyl substituted compounds have been identified as potent inhibitors of various enzymes implicated in other pathological conditions.

Cholinesterase Inhibition
Cytochrome P450 Inhibition

N3-benzyl derivatives of phenobarbital and nirvanol have been identified as highly potent and selective competitive inhibitors of CYP2C19, a cytochrome P450 enzyme involved in the metabolism of a significant number of clinically used drugs. These compounds exhibit Ki values in the nanomolar range.

Quantitative Data: Enzyme Inhibition
Compound ClassEnzymeIC50KiReference
N-benzylpiperidine carboxamideAcetylcholinesterase0.41 µM-[19]
N-benzylpiperidine derivativeButyrylcholinesterase0.72 µM-[16]
(-)-N-3-Benzyl-phenobarbitalCYP2C19-71 - 94 nM
(+)-N-3-Benzyl-nirvanolCYP2C19-210 - 280 nM
Substituted benzyl tetraloneCYP24A11.92 µM-
Substituted oxadiazoleAlkaline Phosphatase0.420 µM-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of N3-benzyl substituted compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N3-benzyl substituted compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an N3-benzyl substituted compound that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Ellman's Method for Acetylcholinesterase Inhibition

Objective: To determine the inhibitory effect of N3-benzyl substituted compounds on acetylcholinesterase activity.

Principle: This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of N3-benzyl substituted compounds to inhibit the replication of a virus.

Experimental Workflow:

Plaque_Assay_Workflow A 1. Seed host cells in a multi-well plate B 2. Incubate to form a confluent monolayer A->B F 6. Infect the cell monolayer with the mixture B->F C 3. Prepare serial dilutions of the N3-benzyl compound D 4. Mix compound dilutions with a fixed amount of virus C->D E 5. Incubate the virus-compound mixture D->E E->F G 7. Adsorb the virus F->G H 8. Overlay with a semi-solid medium (e.g., agarose) G->H I 9. Incubate to allow plaque formation H->I J 10. Fix and stain the cells I->J K 11. Count the number of plaques J->K L 12. Calculate the percentage of plaque reduction and EC50 K->L

Caption: A typical workflow for a plaque reduction assay to determine antiviral efficacy.

This guide highlights the significant and diverse biological activities of N3-benzyl substituted compounds. The presented data and methodologies provide a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of this versatile chemical scaffold. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Racemic Mixture and Enantiomers of N-3-Benzylnirvanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Benzylnirvanol, a derivative of the anticonvulsant nirvanol, is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2C19. This enzyme plays a crucial role in the metabolism of a significant number of clinically used drugs. The inhibitory activity of N-3-Benzylnirvanol resides almost exclusively in its (+)-enantiomer, making the stereochemistry of this compound a critical determinant of its pharmacological effect. This technical guide provides a comprehensive overview of the synthesis of racemic N-3-Benzylnirvanol, the chiral resolution of its enantiomers, and a detailed comparison of their inhibitory potency and selectivity against various CYP450 isoforms. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and drug-drug interaction studies.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including pharmaceuticals, and endogenous compounds. Among the various CYP isoforms, CYP2C19 is of particular interest due to its polymorphic nature and its involvement in the metabolism of numerous clinically important drugs, such as proton pump inhibitors, antidepressants, and antiplatelet agents. The development of selective inhibitors for specific CYP isoforms is a critical tool for in vitro reaction phenotyping studies, which aim to identify the enzymes responsible for the metabolism of new chemical entities.

N-3-Benzylnirvanol has emerged as a highly potent and selective inhibitor of CYP2C19.[1][2] The inhibitory effect is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[1][2] This guide details the chemical synthesis of the racemic mixture, the chromatographic method for the separation of its enantiomers, and the quantitative assessment of their inhibitory activities.

Experimental Protocols

Synthesis of Racemic N-3-Benzylnirvanol

The synthesis of racemic N-3-Benzylnirvanol is achieved through a straightforward benzylation of nirvanol.[2]

Materials:

  • Nirvanol (5-ethyl-5-phenylhydantoin)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve nirvanol (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture at 60°C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield racemic N-3-Benzylnirvanol.

Chiral Resolution of (±)-N-3-Benzylnirvanol

The separation of the enantiomers of racemic N-3-Benzylnirvanol is accomplished using chiral High-Performance Liquid Chromatography (HPLC).[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: (R,R)-Whelk-O1 column.[2]

  • Mobile Phase: A suitable mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal mobile phase composition may require some method development.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10-20 µL of a solution of racemic N-3-Benzylnirvanol in the mobile phase.

Procedure:

  • Prepare a solution of racemic N-3-Benzylnirvanol in the mobile phase.

  • Set up the HPLC system with the (R,R)-Whelk-O1 column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have distinct retention times.

  • Collect the separated enantiomer fractions.

  • The absolute configuration of the enantiomers can be determined by comparison to standards or by other chiroptical methods such as circular dichroism. The more potent CYP2C19 inhibitor is the (+)-enantiomer.[1][2]

Determination of Inhibitory Potency (Kᵢ)

The inhibitory potency of each enantiomer against various CYP450 isoforms is determined using in vitro assays with human liver microsomes or recombinant CYP enzymes. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme.

General Procedure (using a fluorescent probe substrate):

  • Pre-incubate human liver microsomes or recombinant CYP enzyme with a series of concentrations of the inhibitor (e.g., (+)-N-3-Benzylnirvanol or (-)-N-3-Benzylnirvanol) in a buffer solution containing a NADPH-generating system.

  • Initiate the metabolic reaction by adding a specific fluorescent probe substrate for the CYP isoform of interest.

  • Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and Kₘ of the substrate. The inhibition by (+)-N-3-benzyl-nirvanol is competitive.[2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency of the enantiomers of N-3-Benzylnirvanol against various human CYP450 isoforms.

Table 1: Inhibitory Potency (Kᵢ) of N-3-Benzylnirvanol Enantiomers against Recombinant Human CYP2C19 [1][2]

EnantiomerKᵢ (nM)
(+)-N-3-Benzylnirvanol250
(-)-N-3-Benzylnirvanol>5000

Table 2: Inhibitory Potency (Kᵢ) of (+)-N-3-Benzylnirvanol against Native CYP2C19 in Human Liver Microsomes [1]

ParameterValue (nM)
Kᵢ210 - 280

Table 3: Selectivity of (+)-N-3-Benzylnirvanol against Other Human CYP450 Isoforms [1][3]

CYP IsoformInhibition at 1 µM (+)-N-3-Benzylnirvanol
CYP1A2<16%
CYP2A6<16%
CYP2C8<16%
CYP2C9<16%
CYP2D6<16%
CYP2E1<16%
CYP3A4<16%

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for N-3-Benzylnirvanol cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Inhibition Analysis Nirvanol Nirvanol Reaction Benzylation (DMF, K2CO3) Nirvanol->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Racemic_Product Racemic N-3-Benzylnirvanol Reaction->Racemic_Product HPLC Chiral HPLC ((R,R)-Whelk-O1) Racemic_Product->HPLC Enantiomer_Plus (+)-Enantiomer HPLC->Enantiomer_Plus Enantiomer_Minus (-)-Enantiomer HPLC->Enantiomer_Minus CYP_Assay_Plus CYP Inhibition Assay (Human Liver Microsomes) Enantiomer_Plus->CYP_Assay_Plus CYP_Assay_Minus CYP Inhibition Assay (Human Liver Microsomes) Enantiomer_Minus->CYP_Assay_Minus Data_Plus Kᵢ & Selectivity Data for (+)-Enantiomer CYP_Assay_Plus->Data_Plus Data_Minus Kᵢ & Selectivity Data for (-)-Enantiomer CYP_Assay_Minus->Data_Minus G Mechanism of CYP2C19 Inhibition by (+)-N-3-Benzylnirvanol cluster_pathway Metabolic Pathway of a CYP2C19 Substrate cluster_inhibition Inhibition by (+)-N-3-Benzylnirvanol Substrate CYP2C19 Substrate (e.g., Omeprazole, Clopidogrel) CYP2C19 CYP2C19 Enzyme Substrate->CYP2C19 Binds to active site Metabolite Metabolite CYP2C19->Metabolite Metabolizes Blocked_CYP Inhibited CYP2C19 Inhibitor (+)-N-3-Benzylnirvanol Inhibitor->CYP2C19 Competitively binds to active site Blocked_CYP->Metabolite Metabolism Blocked

References

(S)-(+)-N-3-Benzylnirvanol: A Technical Guide for Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-N-3-Benzylnirvanol is a potent and highly selective competitive inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3][4][5] Its utility as a tool compound is well-established in in vitro drug metabolism studies, where it serves as a positive control for CYP2C19 inhibition assays and aids in the determination of the metabolic pathways of new chemical entities. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in drug metabolism research.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[6][7] Among the various CYP isoforms, CYP2C19 is responsible for the metabolism of several clinically important drugs, and its activity can be influenced by genetic polymorphisms and drug-drug interactions.[1] Therefore, the early identification of compounds that inhibit CYP2C19 is a critical step in drug discovery and development to mitigate the risk of adverse drug events. This compound has emerged as a valuable tool for these investigations due to its high potency and selectivity for CYP2C19.[3][4][5]

Mechanism of Action: Competitive Inhibition of CYP2C19

This compound functions as a competitive inhibitor of CYP2C19.[3][4][5] This means that it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The inhibitor's structure allows it to fit into the same active site as the normal substrate. The binding of this compound is transient, and its inhibitory effect can be overcome by increasing the substrate concentration.

G cluster_0 CYP2C19 Catalytic Cycle E CYP2C19 (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate ES->E P Product ES->P Metabolism P->E + Enzyme (regenerated) I This compound (Inhibitor) EI->E

Mechanism of Competitive Inhibition of CYP2C19.

Quantitative Inhibitory Data

The potency and selectivity of this compound as a CYP2C19 inhibitor have been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Enzyme Source Substrate Ki (nM) Reference
Recombinant CYP2C19(S)-Mephenytoin 4'-hydroxylase250[3][4][5]
Human Liver Microsomes(S)-Mephenytoin 4'-hydroxylase210 - 280[3][4][5]
Recombinant CYP2C19-250[2]

Table 1: Inhibition Constants (Ki) of this compound for CYP2C19.

Enzyme Source IC50 (µM) Reference
Pooled Human Liver Microsomes1.2[8]
Recombinant CYP2C190.161[8]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound for CYP2C19.

Selectivity Profile

A key advantage of this compound is its high selectivity for CYP2C19 over other major human CYP450 isoforms. At a concentration of 1 µM, it shows minimal inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[2][3][5] Its IC50 for CYP2B6 is reported to be 58 µM, demonstrating significant selectivity.[2]

CYP Isoform Inhibition at 1 µM Reference
CYP1A2< 16%[3][5]
CYP2A6< 16%[3][5]
CYP2C8< 16%[3][5]
CYP2C9< 16%[3][5]
CYP2D6< 16%[3][5]
CYP2E1< 16%[3][5]
CYP3A4< 16%[3][5]

Table 3: Selectivity of this compound against other CYP Isoforms.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

This section provides a detailed methodology for a typical in vitro CYP2C19 inhibition assay using this compound as a positive control. The protocol is based on common practices in drug metabolism studies utilizing human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP2C19 substrate (e.g., (S)-Mephenytoin)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • 96-well microtiter plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Experimental Workflow

G cluster_workflow CYP2C19 Inhibition Assay Workflow prep Prepare Reagents: - Buffer - Microsomes - Substrate - Inhibitors (Test Compound & Positive Control) preincubation Pre-incubation: - Add buffer, microsomes, and inhibitor to plate - Incubate at 37°C prep->preincubation initiation Initiate Reaction: - Add substrate and NADPH regenerating system preincubation->initiation incubation Incubation: - Incubate at 37°C for a defined time initiation->incubation termination Terminate Reaction: - Add cold acetonitrile incubation->termination analysis Analysis: - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS termination->analysis data Data Analysis: - Calculate % inhibition - Determine IC50 value analysis->data

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-(+)-N-3-Benzylnirvanol in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing (S)-(+)-N-3-Benzylnirvanol as a selective inhibitor of Cytochrome P450 2C19 (CYP2C19) in human liver microsomes (HLMs). This compound is a valuable tool for in vitro drug metabolism studies, particularly in reaction phenotyping to determine the contribution of CYP2C19 to the metabolism of a test compound.

Introduction

This compound is a potent and selective competitive inhibitor of the human CYP2C19 enzyme.[1][2][3][4] Understanding the metabolic pathways of new chemical entities is a critical aspect of drug development, and identifying the specific cytochrome P450 isoforms responsible for a drug's metabolism is essential for predicting potential drug-drug interactions.[1][5] Human liver microsomes are a common in vitro tool for these studies as they are an enriched source of major drug-metabolizing enzymes, including CYPs.[6][7][8] This protocol details the use of this compound as a selective inhibitor in HLM experiments to elucidate the role of CYP2C19 in the metabolism of a substrate.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against various CYP isoforms is summarized below. This data highlights its selectivity for CYP2C19.

CYP IsoformParameterValue (µM)Substrate UsedReference
CYP2C19 IC₅₀ 0.25 S-mephenytoin 4'-hydroxylation[1]
CYP2C19 Kᵢ 0.12 S-mephenytoin 4'-hydroxylation[1]
CYP2C19 Kᵢ 0.210 - 0.280 S-mephenytoin 4'-hydroxylase[2][3][4]
CYP1A2IC₅₀>100[1]
CYP2A6IC₅₀>100[1]
CYP2B6IC₅₀62[1]
CYP2C8IC₅₀34[1]
CYP2C9IC₅₀19[1]
CYP2D6IC₅₀>100[1]
CYP3A4IC₅₀89[1]

Experimental Protocols

This section provides a detailed methodology for a CYP2C19 inhibition assay using this compound in human liver microsomes.

Materials and Reagents
  • Pooled Human Liver Microsomes (stored at -80°C)[6]

  • This compound

  • Test substrate (potential CYP2C19 substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)[6][9]

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[6][9]

  • Control CYP2C19 substrate (e.g., S-mephenytoin)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)[6]

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes or 96-well plates

  • Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes on Ice D Pre-incubate Microsomes, Buffer, and Inhibitor at 37°C A->D B Prepare Reagent Working Solutions B->D C Prepare Serial Dilutions of This compound C->D E Add Substrate to Initiate Pre-incubation D->E F Initiate Reaction by Adding NADPH E->F G Incubate at 37°C for a Defined Time F->G H Terminate Reaction with Cold Solvent G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K Analyze Metabolite Formation by LC-MS/MS J->K

Caption: Workflow for CYP2C19 Inhibition Assay.

Detailed Incubation Protocol
  • Thaw Microsomes : Thaw the human liver microsomes on ice immediately before use.[6]

  • Prepare Working Solutions :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). Prepare serial dilutions to achieve the desired final concentrations for the IC₅₀ curve.

    • Prepare a stock solution of the test substrate and the positive control substrate (e.g., S-mephenytoin).

    • Prepare the NADPH regenerating system or NADPH solution in buffer.

  • Set up Incubation Mixtures : In microcentrifuge tubes or a 96-well plate, combine the following in triplicate for each condition:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration typically 0.1 - 0.5 mg/mL)[10][11]

    • Varying concentrations of this compound or vehicle control.

    • Test substrate at a concentration near its Kₘ (if known).

  • Pre-incubation : Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.[10]

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[1]

  • Incubation : Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.[6]

  • Reaction Termination : Stop the reaction by adding a sufficient volume of ice-cold organic solvent (e.g., 2 volumes of acetonitrile). This will precipitate the microsomal proteins.[6]

  • Protein Precipitation : Vortex the samples and centrifuge at a high speed (e.g., >3000 rpm for 10 minutes) to pellet the precipitated protein.[6][7]

  • Sample Analysis : Transfer the supernatant to a new tube or plate for analysis. Quantify the formation of the metabolite from the test substrate using a validated analytical method, such as LC-MS/MS.

  • Controls : Include the following controls in the experiment:

    • No inhibitor control : To determine the baseline metabolic activity.

    • No NADPH control : To account for any non-NADPH dependent metabolism.[6]

    • Positive control inhibitor : To ensure the assay is performing as expected.

Data Analysis
  • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Logic Diagram

The following diagram illustrates the principle of competitive inhibition by this compound on CYP2C19-mediated metabolism.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate Drug Substrate CYP2C19 CYP2C19 Active Site Substrate->CYP2C19 Binds Inhibitor This compound Inhibitor->CYP2C19 Competitively Binds Metabolite Metabolite CYP2C19->Metabolite Metabolizes NoReaction Inhibition of Metabolism CYP2C19->NoReaction Blocked by Inhibitor

Caption: Competitive Inhibition of CYP2C19.

References

Application of (S)-(+)-N-3-Benzylnirvanol in CYP2C19 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2] Inhibition of CYP2C19 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic profile of co-administered drugs and potentially leading to adverse effects or therapeutic failure. Therefore, the early in vitro assessment of the inhibitory potential of new chemical entities (NCEs) against CYP2C19 is a critical step in drug discovery and development.

(S)-(+)-N-3-Benzylnirvanol has been identified as a potent and selective inhibitor of CYP2C19.[3][4][5] Its high affinity and selectivity make it an invaluable tool for in vitro CYP2C19 inhibition studies, serving as a reliable positive control and a reference compound for characterizing the inhibitory profile of NCEs. This document provides detailed application notes and protocols for the use of this compound in CYP2C19 inhibition assays.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against CYP2C19 has been determined in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values for this compound against CYP2C19

Enzyme SourceSubstrateIC50 (µM)Reference
Pooled Human Liver MicrosomesS-mephenytoin0.414[6]
Recombinant CYP2C19S-mephenytoin0.161[6]

Table 2: Ki Values for this compound against CYP2C19

Enzyme SourceSubstrateKi (nM)Inhibition TypeReference
Recombinant CYP2C19(S)-mephenytoin250Competitive[3][4]
Human Liver Preparations(S)-mephenytoin 4'-hydroxylase210 - 280Competitive[3][4]

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 of a test compound against CYP2C19 using this compound as a positive control. The protocol is based on a fluorometric method using a commercially available substrate, which is a common high-throughput screening approach.

Materials and Reagents
  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2C19.

  • Inhibitor: this compound.

  • Test Compound (TC).

  • CYP2C19 Substrate: A fluorogenic substrate that is selectively metabolized by CYP2C19 to a fluorescent product (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • NADPH Regenerating System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Solvent for Inhibitor/TC: Acetonitrile or DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Stock Solution Preparation
  • This compound Stock (e.g., 6 mM): Reconstitute lyophilized this compound in anhydrous reagent-grade acetonitrile.[3][6]

  • Test Compound Stock: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • CYP2C19 Substrate Stock (e.g., 5 mM): Reconstitute the fluorogenic substrate in acetonitrile.[3][6]

  • NADP+ Stock (e.g., 10 mM): Dissolve NADP+ in assay buffer.[4]

  • NADPH Generating System (100X): Prepare a concentrated stock of the NADPH regenerating system in assay buffer.[6]

Experimental Procedure
  • Prepare Serial Dilutions of Inhibitors:

    • Prepare a series of dilutions of the test compound and this compound in the assay buffer. A typical concentration range for the final assay would span from 0.01 µM to 100 µM.

    • Include a vehicle control (solvent only).

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL) or recombinant CYP2C19.

      • Potassium phosphate buffer (100 mM, pH 7.4).

      • Serial dilutions of the test compound, this compound, or vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • To each well, add the CYP2C19 substrate and the NADPH regenerating system to initiate the metabolic reaction. The final volume in each well should be consistent (e.g., 200 µL).

    • The final concentration of the substrate should be approximately at its Km value to ensure sensitivity to inhibition.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the Reaction:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific chemical inhibitor).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm).[3]

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells with no enzyme or no NADPH) from all readings.

    • The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] * 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Visualizations

Experimental Workflow for CYP2C19 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound & Test Compound pre_incubation Add inhibitors to reaction mix and pre-incubate at 37°C prep_inhibitor->pre_incubation Add to wells prep_reagents Prepare reaction mix: - HLM/recombinant CYP2C19 - Buffer prep_reagents->pre_incubation initiation Initiate reaction by adding substrate and NADPH system pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate reaction incubation->termination measurement Measure fluorescence termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Caption: Workflow for determining CYP2C19 inhibition.

Logical Relationship in Competitive Inhibition

G E CYP2C19 (Enzyme) ES Enzyme- Substrate Complex E->ES + Substrate (S) EI Enzyme- Inhibitor Complex (Inactive) E->EI + Inhibitor (I) S Substrate I (S)-(+)-N-3- Benzylnirvanol (Inhibitor) ES->E P Product ES->P Metabolism EI->E

Caption: Mechanism of competitive inhibition of CYP2C19.

References

Application Notes and Protocols: High-Throughput Screening with (S)-(+)-N-3-Benzylnirvanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2C19.[1] Its high specificity makes it an invaluable tool in drug metabolism and pharmacokinetic studies, particularly in high-throughput screening (HTS) environments. These application notes provide detailed protocols for utilizing this compound as a positive control in HTS assays designed to identify novel inhibitors of CYP2C19. The methodologies described are tailored for accuracy, reproducibility, and scalability in a drug discovery setting.

Compound Information

  • Compound Name: this compound

  • Alternate Names: (+)-N-3-Benzylnirvanol, (5S)-(+)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione

  • CAS Number: 790676-40-3

  • Molecular Formula: C₁₈H₁₈N₂O₂

  • Molecular Weight: 294.35 g/mol

  • Solubility: Slightly soluble in DMSO and methanol.[2][3]

  • Storage: Store at -20°C for long-term stability (≥ 4 years).[2][3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month under nitrogen.[4]

Mechanism of Action and Biological Relevance

This compound acts as a competitive inhibitor of CYP2C19.[4] CYP2C19 is a key enzyme in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[5][6][7][8] Inhibition of CYP2C19 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. Therefore, screening for CYP2C19 inhibition is a critical step in the preclinical evaluation of new chemical entities.

The signaling pathway for CYP2C19 primarily involves its role in Phase I drug metabolism within the liver. This process generally converts lipophilic drugs into more hydrophilic metabolites, facilitating their excretion.

CYP2C19_Metabolism_Pathway cluster_0 Endoplasmic Reticulum of Hepatocyte Drug Lipophilic Drug (CYP2C19 Substrate) CYP2C19 CYP2C19 Enzyme Drug->CYP2C19 Binds to active site Metabolite Hydroxylated Metabolite (More water-soluble) CYP2C19->Metabolite Catalyzes hydroxylation NADPH_reductase NADPH-P450 Reductase NADPH_reductase->CYP2C19 Donates electrons O2 O₂ O2->CYP2C19 H2O H₂O Excretion Excretion Metabolite->Excretion Inhibitor This compound (Inhibitor) Inhibitor->CYP2C19 Competitively inhibits

Caption: CYP2C19 drug metabolism pathway and inhibition.

Quantitative Data

The inhibitory potency and selectivity of this compound against various cytochrome P450 isoforms are summarized below.

CYP IsoformInhibition ParameterValue (nM)Substrate UsedReference(s)
CYP2C19 Kᵢ 250 Recombinant enzyme[4]
CYP2C19 Kᵢ 210 - 280 Human liver microsomes[4]
CYP1A2% Inhibition at 1µM< 16%cDNA-expressed P450[4]
CYP2A6% Inhibition at 1µM< 16%cDNA-expressed P450[4]
CYP2C8% Inhibition at 1µM< 16%cDNA-expressed P450[4]
CYP2C9% Inhibition at 1µM< 16%cDNA-expressed P450[4]
CYP2D6% Inhibition at 1µM< 16%cDNA-expressed P450[4]
CYP2E1% Inhibition at 1µM< 16%cDNA-expressed P450[4]
CYP3A4% Inhibition at 1µM< 16%cDNA-expressed P450[4]

Experimental Protocols

Two common HTS-compatible methods for assessing CYP2C19 inhibition are presented: a luminescence-based assay and a fluorescence-based assay.

Protocol 1: Luminescence-Based CYP2C19 Inhibition Assay

This protocol is adapted from commercially available systems, such as the P450-Glo™ CYP2C19 Assay.[9]

Principle: A luminogenic substrate, a derivative of luciferin, is converted by CYP2C19 into luciferin. The produced luciferin is then detected by a luciferase enzyme, generating a light signal that is proportional to CYP2C19 activity.[9][10] Inhibitors of CYP2C19 will reduce the luminescent signal.

Materials:

  • This compound

  • Test compounds

  • Recombinant human CYP2C19 enzyme preparation (e.g., microsomes)

  • Luminogenic CYP2C19 substrate

  • NADPH regeneration system

  • Assay buffer

  • Luciferin detection reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the stock solution to generate a concentration-response curve (e.g., 10 concentrations).

    • Prepare stock solutions of test compounds in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of each concentration of this compound, test compound, or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the recombinant CYP2C19 enzyme, the luminogenic substrate, and the NADPH regeneration system in the assay buffer.

    • Add the master mix to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[9]

  • Signal Detection:

    • Add the luciferin detection reagent to all wells to stop the enzymatic reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based CYP2C19 Inhibition Assay

This protocol is based on the use of a fluorogenic substrate that is converted into a fluorescent product by CYP2C19.

Principle: A non-fluorescent substrate is metabolized by CYP2C19 to a highly fluorescent product. The increase in fluorescence is proportional to enzyme activity.

Materials:

  • This compound

  • Test compounds

  • Recombinant human CYP2C19 enzyme preparation

  • Fluorogenic CYP2C19 substrate

  • NADPH regeneration system

  • Assay buffer

  • Black, opaque 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Follow the same procedure as in the luminescence-based assay to prepare stock solutions and serial dilutions of this compound and test compounds.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution or DMSO to the wells of the assay plate.

  • Reaction Initiation:

    • Prepare a master mix containing the recombinant CYP2C19 enzyme and the NADPH regeneration system in the assay buffer.

    • Add the master mix to all wells.

    • Prepare a solution of the fluorogenic substrate in the assay buffer.

    • Add the substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time, protected from light.

  • Signal Detection:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm for some substrates).[11]

Data Analysis:

  • Follow the same data analysis steps as described for the luminescence-based assay to calculate percent inhibition and determine IC₅₀ values.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify CYP2C19 inhibitors, using this compound as a positive control.

HTS_Workflow cluster_workflow HTS Campaign for CYP2C19 Inhibitors start Assay Development & Miniaturization primary_screen Primary Screen (Single concentration of test compounds) start->primary_screen data_analysis Data Analysis (% Inhibition calculation) primary_screen->data_analysis hit_selection Hit Selection (Activity threshold) data_analysis->hit_selection dose_response Dose-Response Confirmation (IC₅₀ determination) hit_selection->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar positive_control This compound (Positive Control) positive_control->primary_screen Assay Validation positive_control->dose_response Benchmark end Lead Optimization sar->end

References

Application Note: A Validated LC-MS/MS Method for the Quantification of (S)-(+)-N-3-Benzylnirvanol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (S)-(+)-N-3-Benzylnirvanol in human plasma. This compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19, a key enzyme in drug metabolism.[1][2][3][4] This method is crucial for pharmacokinetic studies, drug-drug interaction studies, and toxicological screenings. The protocol employs a simple protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high sensitivity and specificity. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability.[5][6][7][8][9]

Introduction

This compound is a valuable research tool for investigating the role of CYP2C19 in drug metabolism and for screening new chemical entities for their potential to cause drug-drug interactions.[1][2][10] CYP2C19 is a highly polymorphic enzyme responsible for the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and anticonvulsants. Inhibition of CYP2C19 can lead to altered drug efficacy and an increased risk of adverse drug reactions. Therefore, a reliable method to quantify this compound in biological matrices is essential for its preclinical and clinical development. This LC-MS/MS method provides the necessary sensitivity and selectivity for such applications.

Experimental

Materials and Reagents

  • This compound (≥98% purity, Sigma-Aldrich)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., D5- this compound) or another suitable compound not expected to be present in the samples.

  • Human plasma (sourced from a certified vendor)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

This protein precipitation method is a rapid and effective technique for sample clean-up in bioanalysis.[11][12][13][14]

LC-MS/MS Conditions

ParameterCondition
LC Conditions
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of the analyte and internal standard. A hypothetical transition for this compound (MW 294.35) could be m/z 295.1 → [fragment ion].
Dwell Time100 ms
Collision Energy (CE)To be optimized for each transition.
Cone Voltage (CV)To be optimized for each transition.

Method Validation

The method should be validated according to international guidelines (e.g., FDA, EMA) for the following parameters: selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.[5][6][7][8][9]

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against various Cytochrome P450 enzymes. This data is critical for understanding its potential for drug-drug interactions.

EnzymeInhibition ParameterValue (nM)Reference
CYP2C19Kᵢ250[1][2][4]
CYP2C19Kᵢ (in human liver)210 - 280[1][2]
CYP1A2% Inhibition at 1µM< 16%[1][2][4]
CYP2A6% Inhibition at 1µM< 16%[1][2][4]
CYP2C8% Inhibition at 1µM< 16%[1][2][4]
CYP2C9% Inhibition at 1µM< 16%[1][2][4]
CYP2D6% Inhibition at 1µM< 16%[1][2][4]
CYP2E1% Inhibition at 1µM< 16%[1][2][4]
CYP3A4% Inhibition at 1µM< 16%[1][2][4]
CYP2B6IC₅₀58,000[3]

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is Internal Standard Addition plasma->is ppt Protein Precipitation (Cold Acetonitrile) is->ppt vortex Vortexing ppt->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject signaling_pathway cluster_cyp2c19 CYP2C19-Mediated Metabolism drug CYP2C19 Substrate (e.g., Omeprazole, Clopidogrel) cyp2c19 CYP2C19 Enzyme drug->cyp2c19 Metabolism metabolite Metabolite cyp2c19->metabolite effect Altered Drug Efficacy/ Toxicity metabolite->effect benzylnirvanol This compound benzylnirvanol->inhibition inhibition->cyp2c19

References

Application Notes and Protocols for the Use of (S)-(+)-N-3-Benzylnirvanol in Suspended Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[1][2] This makes it a valuable tool for in vitro studies in drug metabolism and pharmacokinetics, particularly for reaction phenotyping to determine the contribution of CYP2C19 to the metabolism of a new chemical entity. Suspended human hepatocytes are a preferred in vitro model system as they contain a full complement of drug-metabolizing enzymes and cofactors, closely mimicking the in vivo hepatic environment.[1] These application notes provide detailed protocols for the use of this compound in suspended human hepatocytes to assess CYP2C19 inhibition and to evaluate potential hepatotoxicity.

Data Presentation

Table 1: Inhibitory Potency of this compound against CYP2C19
ParameterValueCell SystemReference
IC50Not directly reported, but compared with other inhibitorsSuspended Human Hepatocytes[1][2]
Ki210 - 280 nMHuman Liver Preparations[3]
Table 2: Selectivity of this compound against other Cytochrome P450 Isoforms
CYP IsoformInhibition at 1 µMCell SystemReference
CYP1A2< 16%cDNA-expressed P450 isoforms[3][4]
CYP2A6< 16%cDNA-expressed P450 isoforms[3][4]
CYP2C8< 16%cDNA-expressed P450 isoforms[3][4]
CYP2C9< 16%cDNA-expressed P450 isoforms[3][4]
CYP2D6< 16%cDNA-expressed P450 isoforms[3][4]
CYP2E1< 16%cDNA-expressed P450 isoforms[3][4]
CYP3A4< 16%cDNA-expressed P450 isoforms[3][4]

Experimental Protocols

Preparation and Culture of Suspended Human Hepatocytes

This protocol outlines the procedure for thawing and preparing cryopreserved human hepatocytes for suspension culture.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing medium (e.g., Williams' Medium E with supplements)

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated culture plates (optional, for viability assessment)

  • Water bath at 37°C

  • Sterile conical tubes (50 mL)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm hepatocyte thawing medium to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains.

  • Aseptically transfer the contents of the vial to a 50 mL conical tube containing 49 mL of pre-warmed thawing medium.

  • Rinse the cryovial with 1 mL of the cell suspension from the conical tube to recover any remaining cells and add it back to the 50 mL tube.

  • Centrifuge the cell suspension at 100 x g for 8 minutes at room temperature.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in hepatocyte plating medium.

  • Determine cell viability and cell density using the trypan blue exclusion method with a hemocytometer or automated cell counter. A viability of >80% is recommended for experiments.

  • Dilute the hepatocytes to the desired final concentration in hepatocyte maintenance medium for suspension culture experiments. A typical concentration is 0.5 x 10^6 to 1 x 10^6 viable cells/mL.

CYP2C19 Inhibition Assay using this compound

This protocol describes how to assess the inhibitory effect of this compound on CYP2C19 activity in suspended human hepatocytes.

Materials:

  • Suspended human hepatocytes (prepared as in Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • CYP2C19 probe substrate (e.g., (S)-mephenytoin)

  • Incubation medium (e.g., Williams' Medium E)

  • NADPH regenerating system

  • Positive control inhibitor (e.g., omeprazole)

  • Vehicle control (solvent used for inhibitor stock)

  • 96-well plates

  • Incubator shaker (37°C, 5% CO2)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare serial dilutions of this compound in incubation medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Also prepare solutions for the vehicle control and a positive control inhibitor.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the suspended human hepatocytes to each well to a final density of 0.5 x 10^6 viable cells/mL.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the metabolic reaction by adding the CYP2C19 probe substrate (at a concentration close to its Km) and the NADPH regenerating system to each well.

  • Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold quenching solution to each well.

  • Centrifuge the plate to pellet the cell debris.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP2C19 activity for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Hepatotoxicity Assessment

This protocol provides a general framework for evaluating the potential cytotoxicity of this compound in suspended human hepatocytes.

Materials:

  • Suspended human hepatocytes (prepared as in Protocol 1)

  • This compound stock solution

  • Hepatocyte maintenance medium

  • Positive control for hepatotoxicity (e.g., acetaminophen)

  • Vehicle control

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve a range of final concentrations. Include a vehicle control and a positive control for toxicity.

  • Seed the suspended human hepatocytes in a 96-well plate at a density of approximately 0.5 x 10^5 to 1 x 10^5 cells per well.

  • Add the prepared compound dilutions to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

  • For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before measuring absorbance.

  • For an LDH release assay, a sample of the culture medium is taken to measure the amount of lactate dehydrogenase released from damaged cells.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

  • Determine the concentration that causes 50% reduction in cell viability (LC50) if significant toxicity is observed.

Visualizations

CYP2C19_Inhibition_Workflow cluster_prep Hepatocyte Preparation cluster_assay CYP2C19 Inhibition Assay Thaw Thaw Cryopreserved Hepatocytes Wash Wash & Centrifuge Thaw->Wash Resuspend Resuspend in Maintenance Medium Wash->Resuspend Viability Assess Viability (Trypan Blue) Resuspend->Viability Add_Cells Add Hepatocytes to 96-well Plate Viability->Add_Cells Prepare_Inhibitor Prepare (S)-(+)-N-3- Benzylnirvanol Dilutions Prepare_Inhibitor->Add_Cells Preincubation Pre-incubate with Inhibitor Add_Cells->Preincubation Add_Substrate Add CYP2C19 Substrate & NADPH Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze Metabolite (LC-MS/MS) Quench->Analyze Calculate Calculate % Inhibition & IC50 Analyze->Calculate

Caption: Experimental workflow for determining CYP2C19 inhibition by this compound in suspended human hepatocytes.

Signaling_Pathway cluster_drug Drug Metabolism cluster_inhibition Inhibition Pathway Drug Drug Substrate (e.g., New Chemical Entity) CYP2C19 CYP2C19 Enzyme Drug->CYP2C19 Metabolized by Metabolite Metabolite CYP2C19->Metabolite Produces Benzylnirvanol This compound Benzylnirvanol->CYP2C19 Selectively Inhibits

Caption: Mechanism of action of this compound as a selective inhibitor of CYP2C19-mediated drug metabolism.

Hepatotoxicity_Workflow cluster_setup Experiment Setup cluster_incubation_analysis Incubation & Analysis Prepare_Cells Prepare Suspended Human Hepatocytes Seed_Plate Seed Hepatocytes in 96-well Plate Prepare_Cells->Seed_Plate Prepare_Compound Prepare Serial Dilutions of This compound Add_Compound Add Compound Dilutions to Wells Prepare_Compound->Add_Compound Seed_Plate->Add_Compound Incubate Incubate for 24-72h at 37°C Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT or LDH) Incubate->Viability_Assay Measure Measure Absorbance/ Fluorescence Viability_Assay->Measure Calculate_Viability Calculate % Viability & LC50 Measure->Calculate_Viability

Caption: General workflow for assessing the hepatotoxicity of this compound in suspended human hepatocytes.

References

Application Notes and Protocols for Investigating Drug-Drug Interactions with (S)-(+)-N-3-Benzylnirvanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol is a potent and selective in vitro inhibitor of Cytochrome P450 2C19 (CYP2C19).[1][2][3] CYP2C19 is a clinically significant enzyme responsible for the metabolism of a wide range of therapeutic drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Due to its inhibitory action, this compound has the potential to cause significant drug-drug interactions (DDIs) when co-administered with drugs metabolized by CYP2C19. These interactions can lead to altered drug exposure, potentially compromising efficacy or increasing the risk of adverse drug reactions.[4][5]

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the DDI potential of this compound. The protocols detailed below are aligned with recommendations from regulatory agencies such as the FDA and EMA to ensure the generation of robust and reliable data for regulatory submissions.[6][7][8][9][10]

Application Notes

The experimental design for studying the DDI potential of this compound should focus on two key aspects: its effect on other drugs (as a perpetrator of DDIs) and the effect of other drugs on it (as a victim of DDIs). Given its known potent inhibition of CYP2C19, the primary focus will be on its role as a perpetrator.

Key areas of investigation include:

  • CYP450 Inhibition: Determining the inhibitory potency (IC50 and Ki) of this compound against a panel of major human CYP450 isoforms, with a primary focus on CYP2C19.[5][11][12]

  • CYP450 Induction: Assessing the potential of this compound to induce the expression of key CYP450 enzymes.[5][11][12][13]

  • Reaction Phenotyping: Identifying the primary enzyme(s) responsible for the metabolism of this compound itself to understand its potential as a victim of DDIs.[4]

  • In Vivo Evaluation: Confirming the in vitro findings in a relevant animal model to understand the clinical significance of the observed interactions.[14][15]

The following sections provide detailed protocols for these essential studies.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on major human CYP450 enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant human CYP450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for drug dissolution and protein precipitation

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and probe substrates in an appropriate organic solvent.

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Pre-incubate HLMs or recombinant enzymes with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) in potassium phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP-specific probe substrate at a concentration close to its Km value.

    • Start the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

    • For competitive inhibition, determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Data Presentation:

Table 1: IC50 and Ki Values for this compound against Major CYP450 Isoforms

CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Inhibition Type
CYP1A2Phenacetin> 100-No Inhibition
CYP2B6Bupropion58-Weak Inhibition
CYP2C8Amodiaquine> 100-No Inhibition
CYP2C9Diclofenac> 100-No Inhibition
CYP2C19 S-Mephenytoin 0.4 0.25 Competitive
CYP2D6Dextromethorphan> 100-No Inhibition
CYP3A4Midazolam> 100-No Inhibition

Note: The presented data are hypothetical and based on literature values.[1][2][3]

Protocol 2: In Vitro Cytochrome P450 Induction Assay

Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in human hepatocytes.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Negative control (vehicle)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP-specific probe substrates and LC-MS/MS system (for activity measurement)

Procedure:

  • Hepatocyte Culture:

    • Thaw and plate human hepatocytes according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer.

  • Treatment:

    • Treat the hepatocytes with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours. Replenish the medium and test compound every 24 hours.

  • Endpoint Analysis (mRNA Expression):

    • After the treatment period, harvest the cells and isolate total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4. Normalize the data to a housekeeping gene (e.g., GAPDH).

  • Endpoint Analysis (Enzyme Activity):

    • Alternatively, or in addition, after treatment, incubate the hepatocytes with a cocktail of CYP-specific probe substrates.

    • Analyze the formation of metabolites by LC-MS/MS to determine the enzymatic activity.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

    • Compare the induction potential of this compound to that of the positive controls.

Data Presentation:

Table 2: CYP450 Induction Potential of this compound in Human Hepatocytes

TreatmentConcentration (µM)CYP1A2 mRNA Fold InductionCYP2B6 mRNA Fold InductionCYP3A4 mRNA Fold Induction
Vehicle Control-1.01.01.0
This compound11.20.91.1
This compound101.51.11.3
This compound501.81.31.5
Omeprazole (Positive Control)1015.0--
Phenobarbital (Positive Control)1000-8.0-
Rifampicin (Positive Control)10--20.0

Note: The presented data are hypothetical.

Protocol 3: In Vivo Pharmacokinetic Drug-Drug Interaction Study in an Animal Model

Objective: To assess the in vivo effect of this compound on the pharmacokinetics of a CYP2C19 substrate in a suitable animal model (e.g., humanized mice, non-human primates).

Materials:

  • This compound

  • A probe drug that is a sensitive substrate of CYP2C19 (e.g., Omeprazole)

  • Appropriate animal model

  • Dosing vehicles

  • Blood collection supplies

  • LC-MS/MS system for drug quantification

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals to the study conditions.

    • Divide animals into two groups: Control group and Treatment group.

  • Dosing:

    • Control Group: Administer the vehicle followed by a single dose of the CYP2C19 probe drug.

    • Treatment Group: Administer a single or multiple doses of this compound followed by a single dose of the CYP2C19 probe drug.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after the administration of the probe drug.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the probe drug and its major metabolite in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters for the probe drug, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life), for both groups.

    • Compare the pharmacokinetic parameters between the control and treatment groups to determine the effect of this compound.

Data Presentation:

Table 3: Pharmacokinetic Parameters of a CYP2C19 Probe Drug With and Without Co-administration of this compound

ParameterControl Group (Probe Drug Alone)Treatment Group (Probe Drug + this compound)% Change
AUC (0-t) (ng*h/mL)15004500+200%
Cmax (ng/mL)300750+150%
Tmax (h)1.52.0-
t1/2 (h)2.57.5+200%

Note: The presented data are hypothetical.

Visualizations

G cluster_invitro In Vitro DDI Assessment cluster_invivo In Vivo DDI Assessment prep Prepare Reagents (this compound, Probe Substrates, Microsomes/Hepatocytes) incubation Incubation at 37°C (with/without this compound) prep->incubation termination Terminate Reaction (e.g., with cold acetonitrile) incubation->termination analysis LC-MS/MS Analysis (Quantify Metabolite) termination->analysis data_analysis Data Analysis (Calculate IC50, Ki, Fold Induction) analysis->data_analysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) data_analysis->pk_analysis Informs In Vivo Study Design dosing Dosing of Animal Model (Control vs. Treatment Group) sampling Serial Blood Sampling dosing->sampling plasma_analysis Plasma Concentration Analysis (LC-MS/MS) sampling->plasma_analysis plasma_analysis->pk_analysis

Caption: Experimental workflow for in vitro and in vivo DDI studies.

G cluster_pathway CYP2C19-Mediated Drug Metabolism and Inhibition cluster_outcome Pharmacokinetic Outcome DrugA CYP2C19 Substrate (e.g., Omeprazole) CYP2C19 CYP2C19 Enzyme DrugA->CYP2C19 Metabolism MetaboliteA Inactive Metabolite CYP2C19->MetaboliteA Increased_DrugA Increased Plasma Concentration of CYP2C19 Substrate Benzylnirvanol This compound Benzylnirvanol->CYP2C19 Inhibition

Caption: Inhibition of CYP2C19-mediated metabolism by this compound.

References

Application Notes and Protocols for the Quantification of (S)-(+)-N-3-Benzylnirvanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (S)-(+)-N-3-Benzylnirvanol in biological samples. The methodologies described are based on established bioanalytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is crucial for complex biological matrices.[1][2][3] Chiral separation techniques are essential as enantiomers of a drug can exhibit different pharmacological and toxicological properties.[4][5]

Application Note 1: Quantification of this compound in Human Plasma using Chiral LC-MS/MS

Introduction

This compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[6] Accurate quantification in biological matrices such as plasma is critical for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note describes a robust and sensitive method for the enantioselective quantification of this compound in human plasma using chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the isolation of this compound and an appropriate internal standard (IS) from plasma using solid-phase extraction (SPE). The extract is then subjected to chiral HPLC separation to resolve the (S)-(+) and (R)-(-) enantiomers. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

Materials and Reagents
  • Analytes: this compound, (R)-(-)-N-3-Benzylnirvanol (for method development and specificity), and a suitable stable isotope-labeled internal standard (e.g., this compound-d5).

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA).

  • Chemicals: Acetonitrile, Methanol, Formic acid, Ammonium acetate (all LC-MS grade). Water (ultrapure, 18.2 MΩ·cm).

  • SPE Cartridges: Mixed-mode or reversed-phase SPE cartridges (e.g., CSDAU SPE cartridges have shown efficiency for similar analytes in plasma).[7][8]

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based).

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Spiked CC and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

  • Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC Column: Chiralpak® IA (or similar amylose-based column)

  • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Acetonitrile: 0.1% Formic Acid in Water (e.g., 70:30 v/v). Optimization of the mobile phase composition and additives is crucial for achieving good chiral separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) → Product Ion (Q3) (To be determined by direct infusion of the compound)

    • Internal Standard (IS): Precursor Ion (Q1) → Product Ion (Q3) (To be determined by direct infusion)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis
  • Integrate the chromatographic peaks for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Data Presentation

Table 1: Representative LC-MS/MS Method Performance Characteristics
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115% (90-110% for LQC, MQC, HQC)
Precision (CV% at LLOQ, LQC, MQC, HQC) < 15% (< 20% at LLOQ)
Extraction Recovery > 80%
Matrix Effect Minimal and compensated by the IS
Enantiomeric Resolution (Rs) > 1.5

Note: These are typical performance characteristics for a validated bioanalytical LC-MS/MS method and should be established during method validation.[9]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_specificity Specificity & Selectivity cluster_performance Performance Characteristics cluster_sample Sample Handling Validation Bioanalytical Method Validation Specificity Analyte vs. Endogenous Components Validation->Specificity Enantio Enantioselectivity ((S) vs (R)) Validation->Enantio Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability

References

Application Notes and Protocols: (S)-(+)-N-3-Benzylnirvanol as a Positive Control in CYP2C19 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 (CYP) enzymes are a critical component of drug metabolism, and understanding the potential for new chemical entities (NCEs) to inhibit these enzymes is a regulatory requirement and a key aspect of drug safety assessment. Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects. In vitro CYP inhibition assays are therefore essential in early drug development to identify and characterize the inhibitory potential of NCEs.

(S)-(+)-N-3-Benzylnirvanol is a potent and highly selective competitive inhibitor of the CYP2C19 isozyme.[1][2][3][4][5][6] Its specificity makes it an ideal positive control for in vitro CYP2C19 inhibition studies. By including a known inhibitor like this compound, researchers can validate the assay's sensitivity and ensure the reliability of the experimental results. These application notes provide a summary of its inhibitory activity and a detailed protocol for its use as a positive control in CYP inhibition assays.

Data Presentation

The inhibitory potency of this compound against various CYP isozymes is summarized in the table below. The data clearly demonstrates its high selectivity for CYP2C19.

CYP IsozymeParameterValue (µM)Enzyme SourceSubstrateReference
CYP2C19 IC50 0.414 Human Liver Microsomes(S)-mephenytoin[1]
CYP2C19 IC50 0.161 Recombinant CYP2C19(S)-mephenytoin[1]
CYP2C19 Ki 0.210 - 0.280 Human Liver Microsomes(S)-mephenytoin[2][3][5][6]
CYP2C19 Ki 0.250 Recombinant CYP2C19(S)-mephenytoin[2][3][6]
CYP1A2IC50>100Human Liver MicrosomesPhenacetin[7]
CYP2A6IC50>100Human Liver MicrosomesCoumarin[7]
CYP2B6IC5062Human Liver MicrosomesBupropion[7]
CYP2C8IC5034Human Liver MicrosomesAmodiaquine[7]
CYP2C9IC5019Human Liver MicrosomesDiclofenac[7]
CYP2D6IC50>100Human Liver MicrosomesDextromethorphan[7]
CYP3A4IC5089Human Liver MicrosomesMidazolam[7]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and protein concentration.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro CYP2C19 inhibition assay using human liver microsomes and this compound as a positive control.

Materials and Reagents
  • This compound (Positive Control)

  • Test compound (NCE)

  • Pooled Human Liver Microsomes (HLM)

  • CYP2C19 Substrate (e.g., (S)-mephenytoin)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Internal Standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS instrument for analysis

Reagent Preparation
  • Positive Control Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent. The final solvent concentration in the incubation should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity.[8]

  • Working Solutions: Prepare serial dilutions of the positive control and test compound in the appropriate solvent to achieve the desired final concentrations in the assay.

  • Microsomal Suspension: On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them in potassium phosphate buffer to the desired working concentration (e.g., 0.2 mg/mL).[9] Keep on ice.

  • Substrate Solution: Prepare a working solution of the CYP2C19 substrate (e.g., (S)-mephenytoin) in the assay buffer. The substrate concentration should ideally be close to its Km value for CYP2C19 to ensure sensitivity in detecting competitive inhibition.[9]

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

Assay Procedure (IC50 Determination)
  • Pre-incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsome suspension.

    • Add the working solutions of the positive control or test compound at various concentrations. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction:

    • Add the CYP2C19 substrate to all wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, containing an internal standard. The organic solvent also serves to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite of the CYP2C19 substrate using a validated LC-MS/MS method.

Data Analysis
  • Calculate the percent inhibition of CYP2C19 activity for each concentration of the test compound and the positive control relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.

Mandatory Visualization

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Positive Control (this compound) - Test Compound - Microsomes - Substrate (e.g., S-mephenytoin) - NADPH System A1 Pre-incubation: Add Microsomes, Buffer, and Inhibitor (Test Compound or Positive Control) to 96-well plate. Incubate at 37°C. P1->A1 Dispense A2 Reaction Initiation: Add Substrate and then NADPH Regenerating System. A1->A2 Start Reaction A3 Incubation: Incubate at 37°C with shaking. A2->A3 A4 Reaction Termination: Add cold organic solvent with Internal Standard. A3->A4 Stop Reaction D1 Sample Processing: Centrifuge to pellet protein. Transfer supernatant. A4->D1 D2 LC-MS/MS Analysis: Quantify metabolite formation. D1->D2 D3 Calculate % Inhibition and Determine IC50 values. D2->D3

Caption: Experimental workflow for a CYP inhibition assay.

Positive_Control_Logic cluster_assay_validation Assay Validation Logic Assay CYP Inhibition Assay ObservedResult Observed Inhibition Assay->ObservedResult PosControl This compound (Positive Control) PosControl->Assay ExpectedResult Expected Inhibition of CYP2C19 PosControl->ExpectedResult TestCompound New Chemical Entity (Test Compound) TestCompound->Assay NegControl Vehicle Control (No Inhibition) NegControl->Assay ExpectedResult->ObservedResult Comparison Conclusion Assay is Valid and Sensitive ObservedResult->Conclusion If matches expected TestResult Determine IC50 of Test Compound Conclusion->TestResult Proceed to analyze

Caption: Role of a positive control in validating a CYP inhibition assay.

References

Application Notes and Protocols for (S)-(+)-N-3-Benzylnirvanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzylnirvanol is a potent and selective inhibitor of the cytochrome P450 isoform CYP2C19.[1][2] Its high specificity makes it an invaluable tool for in vitro cell-based assays designed to investigate drug metabolism, drug-drug interactions (DDIs), and the role of CYP2C19 in the biotransformation of xenobiotics. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize the metabolic profile of new chemical entities (NCEs) and to screen for potential CYP2C19 inhibitors.

This compound serves as a competitive inhibitor of CYP2C19, with reported Ki values of approximately 250 nM.[3] It exhibits high selectivity for CYP2C19 over other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, making it a superior tool compound compared to less selective inhibitors like omeprazole.[2][4][5]

Data Presentation

Table 1: Inhibitory Potency of this compound against CYP2C19

ParameterValueEnzyme SourceSubstrateReference
Ki250 nMRecombinant CYP2C19(S)-mephenytoin[3]
Ki210 - 280 nMHuman Liver Microsomes(S)-mephenytoin 4'-hydroxylase[3][4]
IC500.414 µMPooled Human Liver Microsomes(S)-mephenytoin 4'-hydroxylation[6]
IC500.161 µMRecombinant CYP2C19(S)-mephenytoin 4'-hydroxylation[6]

Table 2: Selectivity of this compound Across Human CYP Isoforms

CYP IsoformInhibition at 1 µM this compoundReference
CYP1A2< 16%[4]
CYP2A6< 16%[4]
CYP2B6Weak Inhibition (IC50 = 58 µM)[2]
CYP2C8< 16%[4]
CYP2C9< 16%[4]
CYP2D6< 16%[4]
CYP2E1< 16%[4]
CYP3A4< 16%[4]

Mandatory Visualizations

G Figure 1: CYP2C19 Inhibition Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed CYP2C19-expressing cells add_inhibitor Add this compound (Positive Control) or Test Compound prep_cells->add_inhibitor prep_compounds Prepare this compound and Test Compounds prep_compounds->add_inhibitor add_substrate Add CYP2C19 Substrate (e.g., (S)-mephenytoin) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction analyze_metabolite Quantify Metabolite Formation (LC-MS/MS) stop_reaction->analyze_metabolite calculate_ic50 Calculate IC50 Values analyze_metabolite->calculate_ic50

Caption: Workflow for a cell-based assay to identify CYP2C19 inhibitors.

G Figure 2: CYP2C19-Mediated Drug Metabolism Pathway Drug Drug (NCE) CYP2C19 CYP2C19 Drug->CYP2C19 Metabolism Metabolite Metabolite CYP2C19->Metabolite Benzylnirvanol This compound Benzylnirvanol->CYP2C19 Inhibition

Caption: Inhibition of CYP2C19-mediated drug metabolism by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for a Test Compound on CYP2C19 Activity in a Cell-Based Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the CYP2C19 metabolic activity in a cellular system using this compound as a positive control.

Materials:

  • Cells: A human cell line stably expressing CYP2C19 (e.g., engineered HEK293 or HepG2 cells).

  • Cell Culture Medium: As recommended for the specific cell line.

  • This compound: Stock solution in DMSO.

  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • CYP2C19 Substrate: (S)-mephenytoin or another specific CYP2C19 substrate.

  • Assay Buffer: Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • 96-well cell culture plates.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Cell Seeding:

    • Seed the CYP2C19-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and this compound in the assay buffer. The final concentration of the solvent should be consistent across all wells and typically below 0.5%.

  • Assay Initiation:

    • On the day of the assay, remove the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

    • Add the diluted test compound or this compound to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition and Incubation:

    • Add the CYP2C19 substrate to all wells to initiate the metabolic reaction. The final concentration of the substrate should be at or near its Km for CYP2C19.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Sample Analysis:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the formation of the specific metabolite of the CYP2C19 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP2C19 activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Reaction Phenotyping to Determine the Contribution of CYP2C19 to the Metabolism of a New Chemical Entity (NCE)

Objective: To determine the fraction of metabolism of an NCE that is catalyzed by CYP2C19 in a cellular system using this compound as a selective inhibitor.

Materials:

  • Same as Protocol 1, with the NCE replacing the test compound.

Procedure:

  • Cell Seeding and NCE Preparation:

    • Follow the cell seeding procedure as described in Protocol 1.

    • Prepare the NCE at a fixed concentration in the assay buffer.

    • Prepare this compound at a concentration that provides >90% inhibition of CYP2C19 (e.g., 5-10 µM).

  • Assay Setup:

    • On the day of the assay, wash the cells as in Protocol 1.

    • Set up the following experimental groups in triplicate:

      • Vehicle Control: Cells incubated with the NCE and the vehicle for the inhibitor.

      • Inhibitor Group: Cells incubated with the NCE and this compound.

  • Incubation and Reaction Termination:

    • Add the vehicle or this compound to the respective wells and pre-incubate for 10-15 minutes at 37°C.

    • Add the NCE to all wells to initiate the metabolic reaction.

    • Incubate at 37°C for a time period determined from preliminary time-course experiments to be in the linear range of metabolite formation.

    • Terminate the reaction with a cold quenching solution.

  • Sample Analysis:

    • Analyze the samples for the disappearance of the parent NCE and/or the formation of its metabolites using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolism of the NCE in the presence and absence of this compound.

    • The fraction of metabolism mediated by CYP2C19 (fm,CYP2C19) can be calculated using the following formula: fm,CYP2C19 = [1 - (Rate of metabolism with inhibitor / Rate of metabolism without inhibitor)] x 100%

Conclusion

This compound is a critical tool for the development of robust and reliable cell-based assays for the characterization of CYP2C19-mediated drug metabolism. The protocols outlined above provide a framework for determining the inhibitory potential of new chemical entities against CYP2C19 and for elucidating the contribution of this important enzyme to a drug candidate's metabolic clearance. The high selectivity of this compound ensures a high degree of confidence in the data generated from these assays, facilitating informed decision-making in the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: (S)-(+)-N-3-Benzylnirvanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of (S)-(+)-N-3-Benzylnirvanol.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing enantiomerically pure this compound?

The most common and effective strategy involves a two-stage process. First, racemic N-3-Benzylnirvanol is synthesized. Subsequently, the desired (S)-(+)-enantiomer is isolated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).

Q2: What are the typical challenges encountered during the synthesis of racemic N-3-Benzylnirvanol?

Common challenges include the formation of side products, incomplete reactions, and difficulties in purification. A potential side product is the dibenzylated nirvanol derivative. Reaction times can be lengthy, and purification of the crude product to remove unreacted starting materials and byproducts is crucial for the subsequent chiral separation step.

Q3: How is the racemic N-3-Benzylnirvanol purified before chiral separation?

Recrystallization is a common method for purifying the crude racemic N-3-Benzylnirvanol. Hexane has been reported as a suitable solvent for this purpose[1].

Q4: What is the recommended method for separating the enantiomers of N-3-Benzylnirvanol?

Chiral HPLC is the established method for resolving the racemic mixture to obtain the individual enantiomers. The use of a chiral stationary phase (CSP) is essential for this separation. An (R,R) Whelk-O1 column has been successfully used for this purpose[1].

Q5: What are the key parameters to optimize for a successful chiral HPLC separation?

Successful chiral separation depends on several factors, including the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifiers and additives), the flow rate, and the column temperature. These parameters often need to be systematically screened and optimized to achieve baseline separation of the enantiomers.

Troubleshooting Guides

Synthesis of Racemic N-3-Benzylnirvanol
Problem Possible Cause Troubleshooting Steps
Low Yield of Racemic Product Incomplete reaction due to insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated to an appropriate temperature (e.g., 60-70°C for hydantoin synthesis) for a sufficient duration.
Suboptimal stoichiometry of reagents.- Carefully control the molar ratios of nirvanol, benzyl bromide, and the base (e.g., potassium carbonate).
Degradation of starting materials or product.- Ensure the use of high-purity, dry solvents and reagents.
Presence of Impurities in the Crude Product Formation of the N,N'-dibenzylated side product.- Use a slight excess of nirvanol relative to benzyl bromide to minimize over-benzylation. - Purify the crude product by column chromatography if recrystallization is insufficient.
Unreacted starting materials (nirvanol, benzyl bromide).- Optimize reaction time and temperature to drive the reaction to completion.- Remove unreacted starting materials through recrystallization or column chromatography.
Difficulty in Product Isolation/Work-up Polymerization or formation of insoluble materials.- Consider using ultrasonication during the reaction to prevent agglomeration. - Employing a continuous flow microreactor setup can also mitigate these issues by providing better control over reaction conditions.
Product "oiling out" during recrystallization.- Ensure the correct solvent system is used for recrystallization. Hexane is a good starting point[1]. - Try a solvent/anti-solvent system (e.g., dissolving in a small amount of a good solvent and slowly adding a poor solvent until turbidity is observed).
Purification and Chiral HPLC Separation
Problem Possible Cause Troubleshooting Steps
Poor Resolution of Enantiomers in Chiral HPLC Inappropriate chiral stationary phase (CSP).- While the (R,R) Whelk-O1 column is reported to be effective, other CSPs (e.g., polysaccharide-based) could be screened for better selectivity.
Suboptimal mobile phase composition.- Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol in hexane for normal phase).- For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.
High flow rate.- Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.
Inappropriate column temperature.- Temperature can significantly impact chiral separations. Evaluate a range of temperatures (e.g., 15-40°C) to find the optimum.
Peak Tailing in HPLC Chromatogram Secondary interactions between the analyte and the stationary phase.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress unwanted interactions.
Column overload.- Reduce the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.- Ensure the sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of components.
Insufficient column equilibration.- Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Chiral columns may require longer equilibration times.
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.

Experimental Protocols

Synthesis of Racemic N-3-Benzylnirvanol

This protocol is a general guideline based on the benzylation of nirvanol. Optimization may be required.

  • Dissolution: Dissolve nirvanol (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (e.g., 2-3 equivalents) to the solution, followed by the dropwise addition of benzyl bromide (1.05-1.1 equivalents).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from hexane to yield racemic N-3-Benzylnirvanol. A yield of approximately 90% has been reported for this step[1].

Chiral HPLC Separation of N-3-Benzylnirvanol Enantiomers

This is a representative protocol and may require optimization.

  • Column: (R,R) Whelk-O1 chiral stationary phase.

  • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol). The exact ratio should be optimized (e.g., starting with 90:10 hexane:isopropanol).

  • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to optimize resolution.

  • Temperature: Maintain a constant column temperature using a column oven, typically between 20-30°C.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic N-3-Benzylnirvanol in the mobile phase at a known concentration.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: Identify the two enantiomer peaks and calculate the resolution. The (+)-enantiomer is the desired (S)-form.

Data Presentation

Table 1: Quantitative Data for this compound Synthesis and Purification

ParameterTypical Value/RangeNotes
Racemic Synthesis Yield ~90% (after recrystallization)Based on the benzylation of nirvanol[1].
Chiral HPLC Column (R,R) Whelk-O1Other chiral stationary phases can also be screened.
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/EthanolThe ratio needs to be optimized for best resolution.
Enantiomeric Excess (ee) >99%Achievable with optimized chiral HPLC.
Resolution (Rs) >1.5A resolution of 1.5 indicates baseline separation.

Visualizations

Synthesis_Workflow cluster_synthesis Racemic N-3-Benzylnirvanol Synthesis cluster_purification Purification & Separation Start Nirvanol + Benzyl Bromide Reaction Reaction in DMF with K2CO3 Start->Reaction 1 Workup Aqueous Work-up & Extraction Reaction->Workup 2 Crude Crude Racemic Product Workup->Crude 3 Recrystallization Recrystallization (Hexane) Crude->Recrystallization Racemate Purified Racemic N-3-Benzylnirvanol Recrystallization->Racemate HPLC Chiral HPLC Separation ((R,R) Whelk-O1) Racemate->HPLC S_Enantiomer This compound HPLC->S_Enantiomer Desired Product R_Enantiomer (R)-(-)-N-3-Benzylnirvanol HPLC->R_Enantiomer Other Enantiomer Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Stationary Phase Start Poor Chiral HPLC Resolution AdjustRatio Adjust Organic Modifier Ratio Start->AdjustRatio Initial Step LowerFlow Decrease Flow Rate Start->LowerFlow Concurrent Step ScreenCSP Screen Different Chiral Stationary Phases Start->ScreenCSP If other optimizations fail ChangeModifier Change Organic Modifier (e.g., EtOH for IPA) AdjustRatio->ChangeModifier If no improvement AddAdditive Add Modifier (e.g., TFA, DEA) ChangeModifier->AddAdditive If still poor OptimizeTemp Optimize Temperature LowerFlow->OptimizeTemp If needed

References

Technical Support Center: Optimizing (S)-(+)-N-3-Benzylnirvanol Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation conditions for (S)-(+)-N-3-Benzylnirvanol inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3][4][5][6][7] Its primary mechanism of action is to block the metabolic activity of the CYP2C19 enzyme.[4][5][6] CYP2C19 is responsible for the metabolism of a significant number of clinically used drugs.[1][8][9][10]

Q2: What are the recommended storage and solubility conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C and is stable for at least four years under these conditions.[2][11] The compound is slightly soluble in DMSO and methanol.[2][11] Stock solutions can be prepared in these solvents and should be stored at -80°C for up to six months or -20°C for one month, preferably under nitrogen.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]

Q3: Is there a specific signaling pathway modulated by this compound?

This compound is a selective inhibitor of CYP2C19, a metabolic enzyme primarily located in the endoplasmic reticulum of liver cells.[8][9] It does not directly modulate a classical signal transduction pathway. Instead, its effects are mediated through the inhibition of the metabolism of CYP2C19 substrates. The diagram below illustrates the role of CYP2C19 in drug metabolism and its inhibition by this compound.

cluster_metabolism CYP2C19-Mediated Metabolism cluster_inhibition Inhibition by this compound Substrate (Drug) Substrate (Drug) CYP2C19 CYP2C19 Substrate (Drug)->CYP2C19 Binds to active site Metabolite Metabolite CYP2C19->Metabolite Catalyzes oxidation Excretion Excretion Metabolite->Excretion Increased solubility Benzylnirvanol This compound Benzylnirvanol->CYP2C19 Competitively inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Inhibitor, Substrate, Buffer, NADPH, Enzyme) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C (0 and 30 min) B->C D Initiate Reaction with Substrate & NADPH C->D E Incubate at 37°C D->E F Stop Reaction E->F G LC-MS/MS Analysis of Metabolite F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

References

Navigating IC50 Variability of (S)-(+)-N-3-Benzylnirvanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and address the variability observed in IC50 values of (S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Consistent and reproducible experimental data are critical for accurate interpretation of drug potency and efficacy. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound. What are the potential causes?

Variability in IC50 values can stem from several factors, broadly categorized as experimental conditions, compound handling, and data analysis. Here’s a checklist of potential causes to investigate:

  • Cell-Based Factors:

    • Cell Line Authenticity and Integrity: Ensure the cell line used for the assay is correct, free from contamination (especially mycoplasma), and has been recently authenticated.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.

    • Cell Health and Viability: Ensure cells are in the logarithmic growth phase and have high viability at the time of the experiment.

  • Compound-Related Issues:

    • Compound Purity and Stability: Verify the purity of your this compound stock. The compound should be stored correctly to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.

    • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay. Maintain a final solvent concentration of less than 1%, and preferably below 0.5%, in your assay wells.

  • Assay Conditions:

    • Inconsistent Incubation Times: The duration of cell exposure to the compound should be precisely controlled.

    • Media and Serum Variability: Different lots of media and fetal bovine serum (FBS) can have varying compositions that may affect cell growth and drug sensitivity. It is advisable to test new lots before use in critical experiments.

    • Pipetting Accuracy: Ensure pipettes are properly calibrated and that pipetting is performed carefully to avoid errors in compound dilution and reagent addition.

  • Data Analysis:

    • Curve Fitting Algorithm: The method used to calculate the IC50 value from the dose-response curve can influence the result. Use a consistent non-linear regression model.

    • Data Normalization: Ensure that data is correctly normalized to positive and negative controls.

Q2: How does the choice of experimental system affect the IC50 value of this compound?

This compound is a known inhibitor of CYP2C19. Therefore, the choice of experimental system is critical and will directly impact the observed IC50 value.

  • Recombinant vs. Native Systems: Assays using recombinant CYP2C19 enzymes will provide a direct measure of inhibition on the isolated enzyme. In contrast, using human liver microsomes or hepatocytes will provide a more physiologically relevant system but can introduce more variability due to the presence of other metabolizing enzymes and transporters.

  • CYP2C19 Genetic Variants: The CYP2C19 gene is highly polymorphic, leading to different enzyme activity levels in the population (e.g., poor, intermediate, normal, rapid, and ultra-rapid metabolizers).[3][4][5] If using human-derived materials, the genetic background of the donor can significantly influence the IC50 value.

  • Substrate Probe: The choice of the CYP2C19 substrate probe used in the assay can also affect the results. Different substrates may have different binding affinities and kinetics, leading to variations in the measured inhibition.

Q3: Can you provide a standardized protocol for determining the IC50 of this compound?

A detailed experimental protocol for a CYP2C19 inhibition assay is provided in the "Experimental Protocols" section below. This protocol can serve as a starting point and should be optimized for your specific laboratory conditions and experimental system.

Q4: What are some common pitfalls to avoid when performing a CYP2C19 inhibition assay?

  • Inadequate Range of Inhibitor Concentrations: Ensure that the concentration range of this compound used is sufficient to generate a complete sigmoidal dose-response curve, including a clear upper and lower plateau.

  • Lack of Appropriate Controls: Always include positive and negative controls in your assay. A known CYP2C19 inhibitor can serve as a positive control, while a vehicle-only control will serve as the negative control.

  • Ignoring Time-Dependent Inhibition: Some compounds can cause time-dependent inhibition of CYP enzymes. It is good practice to perform pre-incubation steps to assess this possibility.

Data Presentation

The IC50 of this compound has been reported with some variability in the literature, which can be attributed to different experimental setups.

IC50 (µM)Experimental SystemSubstrateReference
0.121Human Liver MicrosomesNot Specified[6][7]
1.2Microsomal IncubationS-mephenytoin hydroxylation[8]

Note: The variability in these reported values highlights the importance of standardizing experimental conditions.

Experimental Protocols

Protocol: Determination of this compound IC50 in Human Liver Microsomes

This protocol describes a common method for determining the IC50 of an inhibitor for CYP2C19 in human liver microsomes using a fluorescent probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • CYP2C19 substrate (e.g., a fluorescent probe like 3-cyano-7-ethoxycoumarin, or a specific substrate like (S)-mephenytoin)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black plates for fluorescence)

  • Plate reader capable of fluorescence detection (or LC-MS/MS for non-fluorescent substrates)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the same solvent to create a range of concentrations for the dose-response curve.

    • Prepare working solutions of the CYP2C19 substrate and NADPH regenerating system in potassium phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsomes to each well and briefly pre-incubate at 37°C.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

    • Initiate the enzymatic reaction by adding the CYP2C19 substrate.

    • Immediately after adding the substrate, start the reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).

  • Data Acquisition and Analysis:

    • If using a fluorescent probe, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • If using a non-fluorescent substrate, analyze the formation of the metabolite using LC-MS/MS.

    • Subtract the background fluorescence/signal from the wells containing no enzyme.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: This compound dilutions, CYP2C19 substrate, NADPH regenerating system add_inhibitor Add this compound or Vehicle Control prep_reagents->add_inhibitor prep_microsomes Prepare Human Liver Microsomes add_microsomes Add Microsomes and Pre-incubate prep_microsomes->add_microsomes add_buffer Add Buffer to 96-well Plate add_buffer->add_microsomes add_microsomes->add_inhibitor pre_incubate_inhibitor Pre-incubate with Inhibitor add_inhibitor->pre_incubate_inhibitor start_reaction Initiate Reaction with Substrate and NADPH pre_incubate_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Fluorescence or LC-MS/MS Signal stop_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 cyp2c19_pathway cluster_drug Drug Metabolism cluster_enzyme CYP2C19 Enzyme cluster_inhibitor Inhibition drug Drug Substrate (e.g., Omeprazole, Clopidogrel) cyp2c19 CYP2C19 drug->cyp2c19 Binds to active site metabolite Metabolite cyp2c19->metabolite Metabolizes inhibitor This compound inhibitor->cyp2c19 Competitively Inhibits

References

Strategies to enhance the stability of (S)-(+)-N-3-Benzylnirvanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-(+)-N-3-Benzylnirvanol in solution during experimental procedures.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause and how can I prevent it?

A1: Several factors can contribute to the degradation of this compound in a DMSO stock solution. The primary suspects are exposure to light, elevated temperatures, and repeated freeze-thaw cycles. The hydantoin ring structure can also be susceptible to hydrolysis if exposed to basic conditions.

Potential Causes and Mitigation Strategies:

Potential Cause Recommended Action Experimental Protocol
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.--INVALID-LINK--
Thermal Degradation Store stock solutions at -20°C or lower for long-term storage. For short-term storage (days), 2-8°C may be acceptable, but should be validated. Avoid leaving the solution at room temperature for extended periods.--INVALID-LINK--
Hydrolysis Ensure the DMSO is anhydrous and that the storage container is tightly sealed to prevent moisture absorption. Avoid alkaline conditions.--INVALID-LINK--
Racemization Minimize exposure to high temperatures and basic conditions, which can accelerate racemization at the C5 position of the hydantoin ring. Store at low temperatures.--INVALID-LINK--
Oxidation While less common for this structure, oxidation can be a factor. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can help. The use of antioxidants can also be explored.--INVALID-LINK--
Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.N/A

A study on various compounds in DMSO showed that repeated freeze-thaw cycles can impact compound integrity. While this compound was not specifically tested, it is best practice to limit these cycles.

Q2: My experimental results are inconsistent when using this compound in aqueous buffers. Why might this be happening?

A2: The stability of the hydantoin ring in this compound is highly sensitive to pH. Alkaline hydrolysis of the hydantoin ring is a known degradation pathway for this class of compounds. This can lead to a loss of potency and the formation of degradants.

Troubleshooting pH-Related Instability:

Issue Recommended Action Rationale
Inconsistent Results in Basic Buffers (pH > 7.5) Adjust the buffer pH to a neutral or slightly acidic range (pH 6.0-7.4). If basic conditions are required for the experiment, prepare the working solution immediately before use and minimize the incubation time.The hydantoin ring is susceptible to base-catalyzed hydrolysis, which involves the cleavage of the amide bonds within the ring.
Precipitation in Aqueous Buffers This compound has low aqueous solubility. Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility but does not interfere with the assay. A final DMSO concentration of <1% is generally recommended for many biological assays.The compound is described as only slightly soluble in methanol and DMSO, and likely has even lower solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemistry of the hydantoin scaffold, the primary anticipated degradation pathways are:

  • Hydrolysis: Particularly under basic conditions, the hydantoin ring can undergo hydrolytic cleavage.

  • Racemization: The chiral center at the C5 position may be susceptible to racemization, especially under thermal stress or in the presence of base, leading to the formation of the (R)-(-)-enantiomer.

  • Photodegradation: The presence of aromatic rings and carbonyl groups suggests potential sensitivity to UV and visible light, which could lead to complex degradation products. Molecules with benzylic positions can be prone to photoinduced fragmentation.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability:

  • Solvent: Use anhydrous, high-purity DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM).

  • Storage: Store in small, single-use aliquots in tightly sealed amber glass vials at -20°C or below. For solid compound, storage at -20°C is recommended for long-term stability (≥ 4 years).[1]

  • Handling: Before use, allow the aliquot to equilibrate to room temperature. Purge the vial with an inert gas (argon or nitrogen) if it will be stored again after opening, although single-use aliquots are preferred.

Q3: How can I assess the stability of this compound under my specific experimental conditions?

A3: A forced degradation study is the most effective way to determine the stability of the compound under your specific conditions. This involves subjecting the compound to various stress factors (acid, base, oxidation, heat, light) and analyzing the extent of degradation over time. See --INVALID-LINK-- for a detailed methodology.

Q4: Are there any stabilizing agents I can add to my solutions?

A4: While specific data for this compound is not available, general strategies for stabilizing small molecules in solution include:

  • pH Control: Using a buffer system to maintain a neutral or slightly acidic pH is the most critical step.

  • Antioxidants: If oxidative degradation is suspected, the addition of antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol could be beneficial, particularly in DMSO solutions which can sometimes promote oxidation.

  • Excipients: For aqueous formulations, co-solvents or cyclodextrins could be explored to improve solubility and potentially enhance stability, but this would require significant formulation development.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade DMSO, methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 2 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample in the dark at the same temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for quantifying this compound and separating it from potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/PDA at a wavelength of approximately 220 nm (or a wavelength determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

2. Method Validation (abbreviated):

  • Specificity: Analyze samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent peak. Use a PDA detector to check for peak purity.

  • Linearity: Prepare a series of dilutions of a standard solution (e.g., 1-100 µg/mL) and inject them to establish a calibration curve.

  • Precision and Accuracy: Perform replicate injections of known concentrations to assess the method's repeatability and accuracy.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

This protocol is for assessing the potential racemization of this compound.

1. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.

  • Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds) may be needed to improve peak shape and resolution.

    • Example: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the sample (e.g., from a thermal stress study) in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

3. Analysis:

  • Inject a standard of pure this compound to determine its retention time.

  • Inject the stressed sample and look for the appearance of a second peak corresponding to the (R)-(-)-enantiomer.

  • The enantiomeric purity can be calculated from the peak areas of the two enantiomers.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., low concentration, inconsistent results) q1 Is the solution aqueous or non-aqueous? start->q1 aqueous Aqueous Solution q1->aqueous Aqueous nonaqueous Non-Aqueous Solution (e.g., DMSO) q1->nonaqueous Non-Aqueous q2_aqueous Check pH of the buffer aqueous->q2_aqueous q2_nonaqueous Review Storage & Handling nonaqueous->q2_nonaqueous ph_ok pH is neutral/acidic q2_aqueous->ph_ok Neutral/Acidic ph_basic pH is basic (>7.5) q2_aqueous->ph_basic Basic further_investigation Further Investigation: Perform Forced Degradation Study (Protocol 1) ph_ok->further_investigation action_ph ACTION: - Use freshly prepared solutions - Buffer to pH 6.0-7.4 - Minimize incubation time ph_basic->action_ph action_ph->further_investigation storage_issues Potential Issues: - Light Exposure - High Temperature - Freeze/Thaw Cycles q2_nonaqueous->storage_issues action_storage ACTION: - Use amber vials - Store at -20°C or below - Aliquot into single-use volumes storage_issues->action_storage action_storage->further_investigation ForcedDegradationProtocol start Prepare 1 mg/mL Stock Solution of this compound stress_conditions Apply Stress Conditions (in parallel) start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method (Protocol 2) sampling->analysis results Calculate % Degradation and Identify Degradants analysis->results

References

Technical Support Center: Navigating CYP Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in Cytochrome P450 (CYP) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the different types of CYP inhibition and why are they important?

A1: Understanding the mechanism of CYP inhibition is crucial for predicting the clinical relevance of drug-drug interactions (DDIs). The primary types of inhibition are:

  • Direct Inhibition: This is a reversible process where the inhibitor molecule competes with the substrate for the active site of the enzyme. The inhibitory effect is immediate and diminishes as the inhibitor is cleared.[1][2][3] Direct inhibition can be further classified as competitive, non-competitive, or uncompetitive.[1][2]

  • Time-Dependent Inhibition (TDI): This form of inhibition is characterized by an increase in inhibitory potency with pre-incubation time.[1][3] It often involves the formation of a stable complex between a metabolite of the inhibitor and the enzyme, which can be quasi-irreversible or irreversible.[4] TDI is a significant concern as the restoration of enzyme activity may require the synthesis of new enzyme, leading to a prolonged DDI.[3]

  • Metabolism-Dependent Inhibition (MDI): This is a subset of TDI where the inhibitor must be metabolically activated by the CYP enzyme to a reactive species that then inhibits the enzyme. This process is NADPH-dependent.[1][5]

Q2: How do I choose the appropriate in vitro system for my CYP inhibition study?

A2: The choice of the in vitro system depends on the stage of drug development and the specific question being addressed. The most common systems are:

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes and are considered a physiologically relevant and cost-effective model for screening and mechanistic studies.[6]

  • Recombinant CYP Enzymes: These are individual human CYP isoforms expressed in a host system. They are useful for identifying which specific CYP enzyme is inhibited without interference from other enzymes.[6]

  • Hepatocytes: As a more complex model, hepatocytes contain both Phase I and Phase II metabolic enzymes and transporters, providing a more comprehensive picture of a drug's metabolic fate and interaction potential. However, they are more expensive and have higher variability.[7]

Q3: What are the key considerations for selecting probe substrates and inhibitors?

A3: The selection of appropriate probe substrates and inhibitors is critical for obtaining reliable and interpretable data.

  • Probe Substrates: These are compounds that are selectively metabolized by a specific CYP isoform. The concentration of the probe substrate should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to inhibition.[1][8] Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide lists of recommended probe substrates.

  • Inhibitors: Known selective inhibitors for each CYP isoform should be included as positive controls to validate the assay performance. The FDA also provides a list of recommended clinical index inhibitors.

Below is a table of commonly used probe substrates and inhibitors for major CYP isoforms.

CYP IsoformRecommended Probe SubstrateRecommended Selective Inhibitor
CYP1A2 PhenacetinFluvoxamine, Furafylline
CYP2B6 BupropionTiclopidine
CYP2C8 AmodiaquineGemfibrozil
CYP2C9 Diclofenac, TolbutamideSulfaphenazole
CYP2C19 S-mephenytoinTiclopidine, Omeprazole
CYP2D6 Dextromethorphan, BufuralolQuinidine, Paroxetine
CYP3A4/5 Midazolam, TestosteroneKetoconazole, Itraconazole

Data compiled from multiple sources.[9][10]

Troubleshooting Guides

Guide 1: Issue - High Variability or Poor Reproducibility in IC₅₀ Values

Possible Causes & Solutions

Possible CauseRecommended Solution
Pipetting Errors Ensure proper calibration and use of pipettes. For robotic systems, verify liquid handling performance.
Inconsistent Incubation Times Use a consistent and accurate timing method for all wells, especially for short incubation periods. Staggering the addition of reagents can help maintain consistent timing.
Temperature Fluctuations Ensure the incubator maintains a stable temperature of 37°C. Pre-warm all reagents to 37°C before starting the reaction.
Batch-to-Batch Variation in Microsomes If using different lots of pooled human liver microsomes, perform bridging experiments to ensure consistency. Whenever possible, use a single large batch for a series of related experiments.
Test Compound Instability Assess the stability of the test compound in the incubation buffer and microsomal matrix. If the compound is unstable, consider shorter incubation times or using a different in vitro system.
Guide 2: Issue - No Inhibition Observed, or IC₅₀ is Higher Than Expected

Possible Causes & Solutions

Possible CauseRecommended Solution
Low Test Compound Concentration Ensure the tested concentrations are high enough to elicit an inhibitory effect, considering the compound's expected in vivo concentrations.
Poor Solubility of Test Compound Visually inspect for precipitation. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting enzyme activity.[11] Acetonitrile and methanol are often preferred solvents.[11]
Non-Specific Binding Lipophilic compounds can bind to the plasticware or microsomal protein, reducing the free concentration available to inhibit the enzyme.[11] Reduce the microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize this effect.[1]
Rapid Metabolism of the Inhibitor If the inhibitor is rapidly metabolized to a less active compound, the inhibitory effect may be underestimated. This can be investigated by measuring the inhibitor concentration at the beginning and end of the incubation.
Guide 3: Issue - Interpreting IC₅₀ Shift Assay Results for Time-Dependent Inhibition (TDI)

Understanding the IC₅₀ Shift

The IC₅₀ shift assay is a common method to screen for TDI. It compares the IC₅₀ value obtained with a 30-minute pre-incubation of the inhibitor with microsomes and NADPH to the IC₅₀ value from a 0-minute pre-incubation (or a 30-minute pre-incubation without NADPH). A significant shift to a lower IC₅₀ value in the presence of NADPH suggests TDI.[3][12] An IC₅₀ ratio (IC₅₀ without NADPH / IC₅₀ with NADPH) greater than 1.5 to 2 is often considered indicative of TDI.[12]

Troubleshooting Unexpected IC₅₀ Shift Results

ObservationPossible Interpretation & Next Steps
No significant IC₅₀ shift The compound is likely a direct, reversible inhibitor. No further TDI investigation may be needed unless there is a structural alert.
Significant IC₅₀ shift only in the presence of NADPH This is the classic profile for a metabolism-dependent inhibitor. Proceed to determine the kinetic parameters Kі and kᵢₙₐ꜀ₜ to assess the clinical risk.[3]
IC₅₀ shift observed in the absence of NADPH This suggests that the inhibitor may be unstable and degrading to a more potent inhibitor, or that a non-NADPH-dependent enzyme is involved in its activation.[1][3]
IC₅₀ value increases after pre-incubation (shift to the right) This can occur if the inhibitor is rapidly metabolized to a non-inhibitory species, leading to inhibitor depletion during the pre-incubation.[8][13] Consider using a lower microsomal protein concentration or a shorter pre-incubation time.

Experimental Protocols

Protocol 1: Direct CYP Inhibition Assay using Human Liver Microsomes
  • Prepare Reagents:

    • Test compound stock solution (e.g., in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (or NADPH).

    • CYP-specific probe substrate stock solution.

    • Positive control inhibitor stock solution.

    • Stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add a serial dilution of the test compound or positive control inhibitor. Include a vehicle control (e.g., DMSO).

    • Add human liver microsomes (final concentration typically 0.05-0.2 mg/mL).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a mixture of the probe substrate and NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding the stopping solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[14]

Protocol 2: Time-Dependent Inhibition (IC₅₀ Shift) Assay

This protocol is performed in three parallel sets of incubations:

  • Condition A: 0-minute pre-incubation (to determine direct inhibition)

  • Condition B: 30-minute pre-incubation without NADPH

  • Condition C: 30-minute pre-incubation with NADPH

  • Pre-incubation Step:

    • For Conditions B and C, pre-incubate the test compound, microsomes, and buffer (with NADPH for Condition C, without for Condition B) at 37°C for 30 minutes.

  • Reaction Initiation:

    • For all conditions, initiate the reaction by adding the probe substrate (and NADPH for Condition B). For Condition A, all components are added simultaneously without pre-incubation.

  • Incubation and Termination:

    • Incubate at 37°C for a short period (e.g., 5 minutes).

    • Terminate the reaction with a stopping solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS and calculate the IC₅₀ for each condition.

    • Calculate the IC₅₀ shift ratio: IC₅₀ (Condition B) / IC₅₀ (Condition C).

Visualizations

CYP_Inhibition_Workflow cluster_screening Initial Screening cluster_direct_followup Direct Inhibition Follow-up cluster_tdi_followup TDI Follow-up cluster_risk_assessment Risk Assessment start Test Compound direct_inhibition Direct Inhibition Assay (0-min pre-incubation) start->direct_inhibition tdi_screen IC50 Shift Assay (30-min pre-incubation +/- NADPH) start->tdi_screen ki_determination Ki Determination (Varying substrate & inhibitor conc.) direct_inhibition->ki_determination If IC50 is potent kinact_ki kinact / KI Determination (Varying pre-incubation times & inhibitor conc.) tdi_screen->kinact_ki If IC50 shift is significant risk Clinical DDI Risk Prediction ki_determination->risk kinact_ki->risk

Caption: Workflow for investigating CYP inhibition potential.

TDI_Assay_Logic start Perform IC50 Shift Assay decision Significant IC50 Shift with NADPH? start->decision no_shift Conclusion: Direct Reversible Inhibition decision->no_shift No shift Conclusion: Time-Dependent Inhibition decision->shift Yes

Caption: Decision tree for interpreting IC50 shift assay results.

References

Refinement of protocols for consistent results with (S)-(+)-N-3-Benzylnirvanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results when working with (S)-(+)-N-3-Benzylnirvanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and experimental use of this compound.

Experimental Use: CYP2C19 Inhibition Assays

Question: Why am I observing significant variability in my IC50 values for this compound against CYP2C19?

Answer: Inconsistent IC50 values can arise from several factors related to experimental conditions. One common reason is variability in microsomal incubation conditions between experiments.[1] Ensure that parameters such as protein concentration, incubation time, and substrate concentration are kept consistent. It is also crucial to verify the concentration and purity of your this compound stock solution regularly. Combining IC50 or Ki values from different literature sources can also be a source of noise due to varying assay conditions.[2][3]

Question: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?

Answer: this compound is slightly soluble in DMSO and methanol.[4] For a stock solution, dissolve the compound in 100% DMSO. To avoid precipitation when diluting into aqueous assay buffers, it is recommended to perform serial dilutions. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells.[5] If precipitation occurs upon dilution, try preparing a more concentrated stock solution in DMSO and then performing a multi-step dilution into the final assay buffer.

Question: What concentration of this compound should I use as a positive control for CYP2C19 inhibition?

Answer: A concentration of 1 µM is often used to demonstrate selective inhibition of CYP2C19 over other CYP isoforms such as CYP1A2, -2A6, -2C8, -2C9, -2D6, -2E1, and -3A4.[4] However, the optimal concentration can depend on the specific assay conditions, including the substrate and its concentration. It is advisable to run a dose-response curve to determine the IC50 in your specific assay system.

Question: Can I use this compound in studies with suspended human hepatocytes?

Answer: Yes, this compound can be used as a CYP2C19 inhibitor in suspended human hepatocytes. However, some studies suggest that (-)-N-3-Benzylphenobarbital may be a more potent and selective inhibitor in this system compared to both this compound and omeprazole.[6]

Synthesis & Purification

Question: I am synthesizing N-3-benzylnirvanol and obtaining a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity for the N3 position?

Answer: The N3 proton of the hydantoin ring is more acidic and therefore more readily alkylated under basic conditions. To favor N3 alkylation, use of appropriate base and reaction conditions is crucial. Stronger bases can lead to double deprotonation and alkylation at the more hindered N1 position. The choice of solvent can also influence the regioselectivity.

Question: What are some common side products in the N-alkylation of hydantoins?

Answer: Besides the potential for N1-alkylation, if the reaction conditions are not carefully controlled, side reactions such as O-alkylation or reactions involving the solvent (for example, transesterification if using ester-based solvents) can occur. The formation of N-alkylated hydantoin acetates has been observed when using N,N-dimethylformamide (DMF) as a solvent in the presence of certain reagents.

Question: What is a reliable method for separating the (+) and (-) enantiomers of N-3-benzylnirvanol?

Answer: The enantiomers of N-3-benzylnirvanol can be resolved chromatographically.[7][8] Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this separation. The choice of the chiral stationary phase (CSP) is critical. Screening different types of CSPs (e.g., polysaccharide-based, protein-based) and mobile phases is often necessary to achieve optimal separation.

Data Presentation

Table 1: Inhibitory Potency of this compound against CYP2C19

Enzyme SourceSubstrateParameterValue (nM)Reference
Recombinant CYP2C19(S)-mephenytoinKi250[7]
Human Liver Preparations(S)-mephenytoin 4'-hydroxylaseKi210 - 280[7]
Pooled Liver Microsomes(S)-mephenytoinIC50414[1]
Recombinant CYP2C19(S)-mephenytoinIC50161[1]

Table 2: Selectivity of this compound against other CYP450 Isoforms

CYP IsoformInhibition at 1 µM this compoundReference
CYP1A2Not decreased by > 16%[7]
CYP2A6Not decreased by > 16%[7]
CYP2C8Not decreased by > 16%[7]
CYP2C9Not decreased by > 16%[7]
CYP2D6Not decreased by > 16%[7]
CYP2E1Not decreased by > 16%[7]
CYP3A4Not decreased by > 16%[7]
CYP2B6IC50 = 58 µM[4]

Experimental Protocols

Protocol 1: Determination of IC50 for CYP2C19 Inhibition in Human Liver Microsomes

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP2C19 Substrate (e.g., (S)-mephenytoin)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of this compound by serial dilution in phosphate buffer. Ensure the final DMSO concentration in the incubation is ≤ 0.5%.

  • Prepare the substrate solution in phosphate buffer.

  • Prepare the HLM suspension in phosphate buffer.

3. Incubation Procedure:

  • In a microcentrifuge tube, add the HLM suspension, phosphate buffer, and the working solution of this compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP2C19 substrate.

  • Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the desired time (e.g., 15-30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

4. Sample Analysis:

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the formation of the metabolite from the CYP2C19 substrate using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Synthesis and Chiral Separation of this compound

Part A: Synthesis of Racemic N-3-Benzylnirvanol

  • Step 1: N-3 Benzylation of Nirvanol. Dissolve nirvanol in a suitable solvent such as DMF. Add a base (e.g., potassium carbonate) followed by benzyl bromide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Step 2: Work-up and Purification. After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain racemic N-3-benzylnirvanol.

Part B: Chiral Separation of Enantiomers

  • Step 1: Method Development. Develop a chiral HPLC method for the separation of the enantiomers. Screen various chiral stationary phases (e.g., Chiralpak series) and mobile phase compositions (e.g., mixtures of hexane/isopropanol or other suitable solvents).

  • Step 2: Preparative HPLC. Once a suitable analytical method is established, scale it up to a preparative HPLC system to separate the enantiomers from the racemic mixture.

  • Step 3: Fraction Collection and Analysis. Collect the fractions corresponding to each enantiomer. Analyze the enantiomeric purity of each fraction using the analytical chiral HPLC method.

  • Step 4: Evaporation and Characterization. Combine the fractions of the desired (S)-(+)-enantiomer and evaporate the solvent. Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, mass spectrometry, and polarimetry).

Visualizations

Experimental_Workflow_CYP2C19_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare this compound Working Solutions pre_incubation Pre-incubate HLM and Inhibitor (37°C, 5 min) prep_inhibitor->pre_incubation prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->pre_incubation prep_substrate Prepare CYP2C19 Substrate Solution start_reaction Initiate Reaction with Substrate and NADPH prep_substrate->start_reaction prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubation->start_reaction incubation Incubate (37°C) start_reaction->incubation terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubation->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis of Metabolite Formation centrifuge->lcms data_analysis Calculate % Inhibition and Determine IC50 lcms->data_analysis

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway_Inhibition cluster_pathway CYP2C19-Mediated Metabolism cluster_inhibition Inhibition Mechanism Prodrug Prodrug Substrate (e.g., Clopidogrel) CYP2C19 CYP2C19 Enzyme Prodrug->CYP2C19 Metabolism Active_Metabolite Active Metabolite CYP2C19->Active_Metabolite Pharmacological_Effect Downstream Pharmacological Effect (e.g., Platelet Inhibition) Active_Metabolite->Pharmacological_Effect Benzylnirvanol This compound Benzylnirvanol->CYP2C19 Inhibits

Caption: Direct inhibition of CYP2C19 by this compound.

References

Dealing with non-specific binding of (S)-(+)-N-3-Benzylnirvanol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(+)-N-3-Benzylnirvanol

Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges related to non-specific binding, ensuring the accuracy and reliability of your experimental results.

This compound is a potent and selective in vitro inhibitor of the cytochrome P450 isoform CYP2C19, with a reported Ki value of approximately 0.25 µM.[1][2][3] It is a derivative of Nirvanol, which belongs to the hydantoin class of compounds.[4][5][6][7] Due to its intended use in enzymatic and binding assays, minimizing non-specific binding is crucial for obtaining accurate results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my experiments with this compound?

A1: Non-specific binding refers to the interaction of this compound with components in your assay system other than its intended target, CYP2C19. This can include binding to plastic surfaces of microplates, filters, or other proteins and lipids in your sample.[8][9] This phenomenon can lead to a high background signal, which obscures the true specific binding signal.[10] Consequently, this can result in an overestimation of the number of binding sites and an underestimation of the binding affinity of the compound for its target.[11] In enzymatic assays, it can lead to inaccurate calculations of inhibitory constants.

Q2: What are the likely causes of high non-specific binding with a hydrophobic compound like this compound?

A2: Given that this compound is a hydrophobic molecule, a primary cause of non-specific binding is its tendency to interact with hydrophobic surfaces, such as polystyrene microplates.[12][13] Other contributing factors include:

  • Electrostatic interactions: The compound may bind to charged surfaces or molecules in the assay.[14]

  • Inappropriate buffer components: The absence of blocking agents or the use of suboptimal buffer conditions can exacerbate non-specific binding.

  • High concentration of the compound: Using concentrations of this compound that are too high can lead to saturation of non-specific sites.

  • Insufficient washing: Inadequate washing steps may not effectively remove unbound or weakly bound molecules.[15]

Q3: How can I reduce non-specific binding by optimizing my assay buffer?

A3: Optimizing your assay buffer is a critical first step. Consider the following adjustments:

  • Incorporate a mild, non-ionic detergent: Adding a low concentration (typically 0.01% to 0.05%) of a detergent like Tween-20 or Triton X-100 can help to reduce hydrophobic interactions.[9][15][16] However, be aware that detergents can sometimes increase non-specific binding depending on the assay components.[17]

  • Add a blocking protein: Including an inert protein such as Bovine Serum Albumin (BSA) or casein in your buffer at a concentration of 0.1% to 5% can saturate non-specific binding sites on surfaces.[18][19]

  • Adjust pH and ionic strength: Modifying the pH or salt concentration of your buffer can help to minimize electrostatic interactions.[9]

Q4: What are some common blocking agents and how do I choose the right one?

A4: Blocking agents are essential for preventing non-specific binding to assay surfaces.[10][20] The choice of blocking agent can depend on your specific assay system.

  • Protein-based blockers: BSA, non-fat dry milk, and casein are commonly used.[18][21] They are effective at blocking non-specific sites on plastic surfaces.

  • Normal serum: Using normal serum from the same species as your secondary antibody (if applicable) can be very effective at reducing background.[19]

  • Commercial blocking buffers: Several proprietary protein-free and protein-based blocking buffers are available that can offer enhanced performance and consistency.[18][19]

It is often necessary to test a panel of blocking agents to determine the most effective one for your experiment.[15]

Q5: My non-specific binding is still high. What advanced troubleshooting steps can I take?

A5: If basic troubleshooting is insufficient, consider these advanced strategies:

  • Increase the number and duration of wash steps: This can help to more effectively remove non-specifically bound compound.[15][22] Using ice-cold wash buffer can also be beneficial.[8]

  • Reduce the concentration of this compound: If possible, use a lower concentration of the compound, ideally at or below its Kd for the target.[8][23]

  • Decrease the amount of biological material: In assays with cell membranes or tissue homogenates, reducing the amount of protein can lower non-specific binding.[8]

  • Consider alternative plate types: Low-binding microplates are available and can significantly reduce non-specific interactions with plastic surfaces.

Troubleshooting Guides

Data Presentation: Quantifying Non-Specific Binding

The following tables illustrate a hypothetical experiment to optimize blocking conditions and reduce non-specific binding of this compound in a competitive binding assay.

Table 1: Initial Experiment with High Non-Specific Binding

Blocking BufferTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
PBS only15,0009,0006,00040%

Table 2: Optimization of Blocking Conditions

Blocking BufferTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
1% BSA in PBST12,0003,5008,50070.8%
5% Non-fat Milk in PBST11,5002,0009,50082.6%
Commercial Blocker A11,8001,50010,30087.3%

PBST: Phosphate-Buffered Saline with 0.05% Tween-20

Experimental Protocols

Protocol: Evaluating Blocking Agents to Reduce Non-Specific Binding in an ELISA-based Assay

This protocol provides a method for testing different blocking agents to minimize non-specific binding of this compound.

  • Coating: Coat the wells of a 96-well ELISA plate with your target protein (e.g., recombinant CYP2C19) at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[15]

  • Blocking: Add 200 µL/well of different blocking buffers to be tested (e.g., 1% BSA in PBST, 5% non-fat dry milk in PBST, a commercial protein-free blocking buffer). Incubate for 1-2 hours at room temperature.[15]

  • Washing: Repeat the washing step.

  • Compound Incubation: Add this compound at the desired concentration and incubate for the appropriate time and temperature.

  • Washing: Increase the number of washes to five to thoroughly remove unbound compound.[15]

  • Detection: Proceed with your standard detection method (e.g., addition of a primary antibody against your target, followed by a labeled secondary antibody and substrate).

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield a low signal in negative control wells (no target protein) while maintaining a high signal in positive control wells.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Troubleshooting Workflow for High Non-Specific Binding start High Non-Specific Binding Detected step1 Optimize Assay Buffer - Add Detergent (e.g., 0.05% Tween-20) - Add Blocking Protein (e.g., 1% BSA) start->step1 check1 NSB Reduced? step1->check1 step2 Test Different Blocking Agents - BSA, Non-fat Milk, Commercial Blockers check1->step2 No end Acceptable Non-Specific Binding check1->end Yes check2 NSB Acceptable? step2->check2 step3 Optimize Wash Steps - Increase Number and Duration of Washes check2->step3 No check2->end Yes check3 NSB Acceptable? step3->check3 step4 Advanced Troubleshooting - Use Low-Binding Plates - Reduce Compound/Protein Concentration check3->step4 No check3->end Yes step4->end

Caption: Troubleshooting workflow for high non-specific binding.

G cluster_1 Specific vs. Non-Specific Binding compound This compound receptor CYP2C19 (Target) compound->receptor Specific Binding (High Affinity, Saturable) nonspecific_site1 Plastic Surface compound->nonspecific_site1 Non-Specific Binding (Low Affinity, Non-Saturable) nonspecific_site2 Other Proteins compound->nonspecific_site2 Non-Specific Binding (Low Affinity, Non-Saturable) G cluster_2 Inhibition of CYP2C19-Mediated Metabolism substrate CYP2C19 Substrate (e.g., (S)-mephenytoin) cyp2c19 CYP2C19 Enzyme substrate->cyp2c19 Binds to active site metabolite Metabolite (e.g., 4'-hydroxy-mephenytoin) cyp2c19->metabolite Metabolizes nirvanol This compound nirvanol->cyp2c19 Inhibits

References

Technical Support Center: Optimization of Primer Design for Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design for site-directed mutagenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when designing primers for site-directed mutagenesis?

A1: Successful site-directed mutagenesis heavily relies on optimal primer design. Key parameters include primer length, melting temperature (Tm), GC content, and the position of the mutation. Primers should be designed to be specific to the target sequence to minimize off-target effects.[1] It is also crucial to avoid regions with repetitive sequences or those prone to forming secondary structures.[1]

Q2: How does primer length affect the success of site-directed mutagenesis?

A2: Primers for site-directed mutagenesis are typically between 25 and 45 nucleotides in length.[1][2] While longer primers can increase specificity, excessively long primers may reduce the efficiency of the reaction and have a higher propensity to form secondary structures.[2]

Q3: What is the optimal melting temperature (Tm) for mutagenesis primers?

A3: The melting temperature (Tm) of the primers should ideally be 78°C or higher for optimal specificity.[1][2] Both the forward and reverse primers should have similar Tm values to ensure efficient annealing during the PCR reaction.

Q4: Why is GC content important in primer design?

A4: A balanced GC content of 40-60% is recommended for mutagenesis primers to ensure stability.[1] Primers should ideally terminate in one or more C or G bases to enhance binding affinity at the 3' end.[2][3]

Q5: Where should the desired mutation be located within the primer?

A5: The intended mutation should be positioned in the center of the primer sequence.[4][5] This should be flanked by 10-15 bases of correct sequence on both sides to ensure stable hybridization to the template DNA.[2][5]

Troubleshooting Guide

Problem 1: No PCR product is observed after amplification.

  • Possible Cause: Poor Primer Design.

    • Solution: Re-evaluate your primer design. Ensure primers meet the recommended guidelines for length, Tm, and GC content.[6] Use online tools like IDT's OligoAnalyzer™ to check for potential issues like self-complementarity or secondary structures.[7]

  • Possible Cause: Suboptimal PCR Conditions.

    • Solution: Optimize the annealing temperature. A temperature gradient PCR can help identify the optimal annealing temperature.[3] Also, verify the elongation time is sufficient for the length of your plasmid, typically 20-30 seconds per kb.[8]

  • Possible Cause: Poor Template Quality.

    • Solution: Use high-quality, freshly prepared plasmid DNA as the template.[6] Long-term storage and repeated freeze-thaw cycles can degrade the template DNA.[6] The concentration of the template DNA is also critical; too little may result in no amplification, while too much can lead to non-specific products.[7]

Problem 2: Colonies are present after transformation, but they do not contain the desired mutation (wild-type colonies).

  • Possible Cause: Incomplete DpnI Digestion.

    • Solution: The DpnI enzyme is used to digest the parental methylated template DNA. Increase the DpnI digestion time (e.g., from 1 hour to 2 hours) or use a higher amount of the enzyme to ensure complete digestion of the template plasmid.[3]

  • Possible Cause: High Template Concentration.

    • Solution: Using too much template DNA (≤ 10 ng is recommended) can lead to incomplete digestion by DpnI, resulting in a high background of wild-type colonies.[8][9]

  • Possible Cause: Insufficient Number of PCR Cycles.

    • Solution: While too many cycles can introduce random mutations, too few may not generate enough of the mutated plasmid. An optimal number of cycles, typically not exceeding 30, should be used.[6]

Problem 3: Low number of colonies or no colonies after transformation.

  • Possible Cause: Low PCR Product Yield.

    • Solution: Verify the presence and concentration of your PCR product by running an agarose gel.[8] If the yield is low, you can increase the amount of PCR product used in the transformation, but it may require a purification step to remove interfering buffer components.[8]

  • Possible Cause: Inefficient Transformation.

    • Solution: Ensure your competent cells have a high transformation efficiency (at least 10⁷ cfu/μg).[6] Use a control transformation with a known plasmid to verify the competency of the cells.[3] Also, be careful during the heat-shock step as competent cells are fragile.[7]

  • Possible Cause: Incorrect Primer Design for Insertions/Deletions.

    • Solution: For insertions, the new sequence should be added to the 5' end of the primer. For larger insertions, the sequence can be split between the forward and reverse primers.[10] For deletions, primers should be designed to flank the region to be deleted with their 5' ends adjacent to the deletion site.[10]

Data Presentation

Table 1: Summary of Quantitative Parameters for Primer Design in Site-Directed Mutagenesis

ParameterRecommended ValueRationale
Primer Length 25 - 45 nucleotidesBalances specificity and reaction efficiency.[1][2]
Melting Temperature (Tm) ≥ 78°CEnsures high specificity during primer annealing.[1][2]
GC Content 40 - 60%Promotes primer stability.[1]
3' Terminus One or more G or C basesEnhances primer binding and initiation of DNA synthesis.[2][3]
Mutation Position Centered within the primerAllows for stable hybridization of the flanking sequences.[4][5]
Flanking Regions 10 - 15 bases on each side of the mutationProvides sufficient stability for the primer to anneal to the template.[2][5]
Template DNA Concentration ≤ 10 ngReduces the background of non-mutated plasmids.[8]
Primer Concentration 0.5 µM (final concentration)Ensures primers are in sufficient excess for the PCR reaction.[8]

Experimental Protocols

Protocol: Site-Directed Mutagenesis using the QuikChange™ Method

This protocol is a widely used method for introducing point mutations, insertions, or deletions into a plasmid DNA.

1. Primer Design and Synthesis:

  • Design a pair of complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.[2]

  • The primers must anneal to the same sequence on opposite strands of the plasmid.[2]

  • Calculate the melting temperature (Tm) using the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch , where N is the primer length.[2][11] The Tm should be ≥ 78°C.[2]

  • Ensure the primers have a GC content of at least 40% and terminate with one or more G or C bases.[2]

  • Primers should be purified, for example, by polyacrylamide gel electrophoresis (PAGE).[2]

2. PCR Amplification:

  • Set up the PCR reaction in a total volume of 50 µL:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (5-50 ng)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix

    • 1 µL of PfuUltra HF DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 30 seconds

    • 12-18 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

  • Incubate at 37°C for 1-2 hours to digest the parental, non-mutated, methylated DNA.[3]

4. Transformation:

  • Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

  • Plate the transformation mixture on an agar plate containing the appropriate antibiotic for selection.

  • Incubate the plate overnight at 37°C.

5. Analysis:

  • Pick individual colonies and grow them in liquid culture.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

Site_Directed_Mutagenesis_Workflow cluster_prep Preparation cluster_pcr Mutagenesis cluster_analysis Verification PrimerDesign 1. Primer Design TemplatePrep 2. Template DNA Preparation PCR 3. PCR Amplification TemplatePrep->PCR DpnI 4. DpnI Digestion PCR->DpnI Transformation 5. Transformation DpnI->Transformation ColonyScreening 6. Colony Screening Transformation->ColonyScreening Sequencing 7. DNA Sequencing ColonyScreening->Sequencing Troubleshooting_Primer_Design cluster_problem Problem Identification cluster_check Primary Checks cluster_solution Solutions Start Experiment Fails CheckPrimers Review Primer Design (Tm, Length, GC%) Start->CheckPrimers CheckPCR Optimize PCR Conditions (Annealing Temp, Cycles) Start->CheckPCR CheckTemplate Verify Template Quality & Concentration Start->CheckTemplate Redesign Redesign Primers CheckPrimers->Redesign Optimize Run Gradient PCR CheckPCR->Optimize Reprepare Use Fresh Template CheckTemplate->Reprepare

References

Validation & Comparative

Comparative Analysis of (S)-(+)-N-3-Benzylnirvanol and Other CYP2C19 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-(+)-N-3-Benzylnirvanol with other cytochrome P450 2C19 (CYP2C19) inhibitors, supported by experimental data and detailed methodologies.

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically used drugs.[1][2][3] Inhibition of CYP2C19 can lead to drug-drug interactions, altering the pharmacokinetic and pharmacodynamic properties of co-administered therapeutic agents. This can result in either reduced efficacy or increased toxicity. This compound has emerged as a potent and selective inhibitor of CYP2C19, making it a valuable tool in preclinical drug development and a benchmark for the evaluation of new chemical entities.[4][5][6][7][8] This guide presents a comparative analysis of this compound and other notable CYP2C19 inhibitors, focusing on their inhibitory potency and the experimental methods used for their characterization.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (Ki and IC50 values) of this compound and other selected CYP2C19 inhibitors. Lower values indicate higher potency.

InhibitorKi (µM)IC50 (µM)Inhibition TypeReference(s)
This compound 0.21 - 0.28 ~0.41 Competitive [4][6]
(-)-N-3-Benzyl-phenobarbital0.071 - 0.094-Competitive[4][6]
Ticlopidine3.32-Mechanism-based[9]
Clopidogrel14.3-Mechanism-based[9]
Fluvoxamine0.69-Potent Inhibitor[10]
Omeprazole10-Competitive[10]

Mandatory Visualization

Signaling Pathway of CYP2C19 Metabolism and Inhibition

The following diagram illustrates the central role of CYP2C19 in drug metabolism and how its inhibition can affect the therapeutic outcomes of both prodrugs and active drugs.

CYP2C19_Metabolism cluster_pre Pre-Metabolism cluster_enzyme CYP2C19 Action cluster_post Post-Metabolism cluster_inhibitor Inhibition Prodrug Prodrug (e.g., Clopidogrel) CYP2C19 CYP2C19 Prodrug->CYP2C19 Activation ActiveDrug Active Drug (e.g., Omeprazole) ActiveDrug->CYP2C19 Metabolism ActiveMetabolite Active Metabolite CYP2C19->ActiveMetabolite InactiveMetabolite Inactive Metabolite CYP2C19->InactiveMetabolite Inhibitor This compound & Other Inhibitors Inhibitor->CYP2C19 Inhibition

CYP2C19 Metabolic Pathway and Inhibition
Experimental Workflow for CYP2C19 Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory potential of a compound against CYP2C19.

CYP2C19_Inhibition_Workflow A 1. Prepare Reagents - Human Liver Microsomes - Test Inhibitor (e.g., this compound) - CYP2C19 Substrate (e.g., (S)-Mephenytoin) - NADPH-Regenerating System B 2. Incubation - Pre-incubate microsomes with inhibitor - Initiate reaction by adding substrate and NADPH A->B C 3. Reaction Termination - Stop the reaction with a suitable solvent (e.g., acetonitrile) B->C D 4. Sample Processing - Centrifuge to pellet protein - Collect supernatant C->D E 5. Analytical Detection - Quantify metabolite formation using LC-MS/MS D->E F 6. Data Analysis - Calculate percent inhibition - Determine IC50 or Ki value E->F

CYP2C19 Inhibition Assay Workflow

Experimental Protocols

A detailed methodology for a representative in vitro CYP2C19 inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19-mediated metabolism in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound (or other test inhibitor)

  • (S)-Mephenytoin (CYP2C19 substrate)

  • NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a stock solution of the test inhibitor and serially dilute it to obtain a range of concentrations.

    • Prepare a stock solution of the (S)-Mephenytoin substrate.

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the following in order: potassium phosphate buffer, human liver microsomes, and the test inhibitor at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the metabolic reaction by adding the (S)-Mephenytoin substrate and the NADPH-regenerating system. The final incubation volume is typically 100-200 µL.

  • Reaction Termination:

    • After a specified incubation time (e.g., 15-30 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). The acetonitrile will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analytical Detection:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of the 4'-hydroxy-mephenytoin metabolite. An internal standard should be used to ensure analytical accuracy.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2C19 activity for each inhibitor concentration relative to a vehicle control (containing no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

    • For determination of the inhibition constant (Ki), experiments are typically performed with multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound is a highly potent and selective competitive inhibitor of CYP2C19, making it an invaluable research tool for in vitro drug metabolism studies.[4][5][6][8] Its well-characterized inhibitory profile provides a reliable standard against which new chemical entities can be compared. The experimental protocols outlined in this guide offer a robust framework for assessing the CYP2C19 inhibition potential of novel compounds, a critical step in modern drug discovery and development to mitigate the risk of clinical drug-drug interactions.

References

A Comparative Guide to the Structure-Activity Relationship of N-3-Benzylnirvanol Analogs in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-3-benzylnirvanol analogs, focusing on their potential as anticonvulsant agents. While direct and extensive SAR studies on a series of N-3-benzylnirvanol analogs are limited in publicly available literature, this document synthesizes information from research on related hydantoin derivatives to project a putative SAR profile. The primary focus of existing research on N-3-benzylnirvanol has been its potent and selective inhibition of the metabolic enzyme CYP2C19.[1][2][3] This guide, therefore, extrapolates from the broader class of N-3-substituted hydantoins to provide actionable insights for the rational design of novel anticonvulsant candidates based on the nirvanol scaffold.

Comparative Analysis of N-3-Substituted Hydantoin Analogs

The following table summarizes quantitative anticonvulsant activity data for a series of N-3-substituted hydantoin derivatives. It is important to note that these are not all N-3-benzylnirvanol analogs, but the data is presented to illustrate the potential impact of various substituents at the N-3 position of the hydantoin core on anticonvulsant activity. This serves as a predictive tool for designing novel N-3-benzylnirvanol derivatives.

Compound IDN-3 SubstituentAnticonvulsant Activity (MES) ED50 (mg/kg)Anticonvulsant Activity (scPTZ) ED50 (mg/kg)Neurotoxicity (Rotarod) TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Reference
PhenytoinH9.5>10068.57.2
Hypothetical N-3-Benzylnirvanol Analogs
Analog 1BenzylData not availableData not availableData not availableData not available
Analog 24-ChlorobenzylPotentially activePotentially activeData not availableData not available
Analog 34-MethoxybenzylPotentially activePotentially activeData not availableData not available
Analog 44-NitrobenzylLikely reduced activityLikely reduced activityData not availableData not available
Related N-3-Substituted Hydantoins
Compound 5j¹4-Chlorophenyl-acetamido9.2>100421.645.8[4]
Compound 5d¹4-Methylphenyl-acetamido>10048.5>500>5
Compound 5t¹4-Methoxyphenyl-acetamido33.7>100>500>14.8

¹Data from a study on N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives.[4] This data is used to infer potential trends for N-3-benzylnirvanol analogs.

Key Structure-Activity Relationship Insights

Based on general SAR studies of hydantoin derivatives, the following points are crucial for designing N-3-benzylnirvanol analogs with potential anticonvulsant activity:

  • Substitution at N-3: The N-3 position of the hydantoin ring is a key site for modification to modulate anticonvulsant activity. While N-methylation of some hydantoins can decrease activity against electroshock seizures,[5] larger substituents, such as aryl amides, have been shown to yield potent anticonvulsants.[4] The introduction of a benzyl group at this position, as in N-3-benzylnirvanol, is a rational starting point for further optimization.

  • Aromatic Substituents: For N-3-aryl substituted hydantoins, the nature and position of substituents on the aromatic ring can significantly influence activity. Electron-withdrawing groups in the para position of an N-3-arylacetamido side chain have been shown to enhance activity in the MES test.[4] Conversely, polar groups may lead to reduced or inactive compounds.

  • 5,5-Disubstitution: The presence of a phenyl group at the 5-position of the hydantoin ring is generally considered essential for activity against generalized tonic-clonic seizures.[6][7] Nirvanol (5-ethyl-5-phenylhydantoin) fits this requirement.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant and neurotoxic properties of hydantoin analogs.

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control (e.g., Phenytoin) are included.

  • Procedure: At the time of predicted peak effect of the drug, a maximal seizure is induced via corneal or auricular electrodes. An electrical stimulus (e.g., 50-60 mA, 60 Hz for 0.2 seconds) is delivered.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

  • Animals: Male albino mice (20-25 g) are commonly used.

  • Drug Administration: Test compounds, vehicle, and a positive control (e.g., ethosuximide) are administered, typically i.p. or p.o.

  • Procedure: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Apparatus: A rotating rod (rotarod) with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 6-10 rpm).

  • Training: Animals are trained for 2-3 days to stay on the rotating rod for a set period (e.g., 1-2 minutes).

  • Procedure: On the test day, animals are administered the test compound or vehicle. At the time of peak effect, they are placed on the rotarod.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three successive trials is considered an indication of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Visualizing Key Concepts

The following diagrams illustrate the logical flow of SAR studies, a hypothetical signaling pathway, and the experimental workflow for anticonvulsant screening.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Compound Lead Compound (N-3-Benzylnirvanol) Analog_Design Analog Design (Varying R on Benzyl Ring) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vivo_Screening In Vivo Screening (MES, scPTZ) Synthesis->In_Vivo_Screening Neurotoxicity_Test Neurotoxicity (Rotarod Test) In_Vivo_Screening->Neurotoxicity_Test SAR_Analysis SAR Analysis (Identify Key Moieties) In_Vivo_Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog_Design Signaling_Pathway Nirvanol_Analog N-3-Benzylnirvanol Analog VGSC Voltage-Gated Sodium Channel (VGSC) Nirvanol_Analog->VGSC Binds to and modulates Neuronal_Membrane Neuronal Membrane Stabilization VGSC->Neuronal_Membrane Reduced_Firing Reduced Repetitive Neuronal Firing Neuronal_Membrane->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug Administration (Test Compound, Vehicle, Control) Animal_Acclimation->Drug_Administration Pretreatment_Period Pretreatment Period Drug_Administration->Pretreatment_Period Seizure_Induction Seizure Induction (MES or scPTZ) Pretreatment_Period->Seizure_Induction Observation Observation & Scoring Seizure_Induction->Observation Data_Analysis Data Analysis (ED50, TD50, PI) Observation->Data_Analysis End End Data_Analysis->End

References

Verifying the Competitive Inhibition Mechanism of (S)-(+)-N-3-Benzylnirvanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-(+)-N-3-Benzylnirvanol with other cytochrome P450 2C19 (CYP2C19) inhibitors, supported by experimental data and detailed protocols. The focus is on verifying the competitive inhibition mechanism of this compound, a potent and selective inhibitor of CYP2C19.

Executive Summary

This compound is a highly potent and selective competitive inhibitor of CYP2C19, an enzyme crucial for the metabolism of a significant percentage of clinically used drugs.[1][2] Understanding its inhibition mechanism is vital for predicting drug-drug interactions and guiding drug development. This guide presents a comparative analysis of this compound against other known CYP2C19 inhibitors, details the experimental procedures for verifying its mechanism of action, and provides visual representations of the key pathways and workflows.

Comparison of CYP2C19 Inhibitors

The inhibitory potential of this compound and its alternatives is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor.

InhibitorInhibition Constant (Ki)IC50Mechanism of InhibitionSelectivity Notes
This compound 0.25 µM ~0.41 µM Competitive Highly selective for CYP2C19.
(-)-N-3-Benzylphenobarbital0.079 µM-CompetitiveAlso highly selective for CYP2C19.
Omeprazole~3 µM~3.7 µMCompetitive/Metabolism-dependentLess selective, also inhibits other CYPs.
Esomeprazole-~3.7 µMCompetitive/Metabolism-dependentSimilar to omeprazole.
Lansoprazole-~0.73 µMCompetitiveWeak inhibitor of other CYPs.
Ticlopidine--Irreversible (Time-dependent)Also inhibits other CYPs.
Fluvoxamine--Mechanism-basedPotent inhibitor.
Voriconazole5.1 µM5.25 - 15 µMCompetitive-

Experimental Protocols

Verifying the competitive inhibition mechanism of this compound involves a series of in vitro enzyme kinetic studies.

Objective:

To determine the inhibition constant (Ki) and the mechanism of inhibition of this compound on CYP2C19.

Materials:
  • Recombinant human CYP2C19 enzyme

  • CYP2C19 substrate (e.g., (S)-mephenytoin)

  • This compound

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well plates

  • Incubator

  • LC-MS/MS system for metabolite quantification

Procedure:
  • Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human CYP2C19 and this compound in an appropriate solvent.

  • Incubation Setup: In a 96-well plate, set up reaction mixtures containing the potassium phosphate buffer, the NADPH regenerating system, and varying concentrations of the CYP2C19 substrate.

  • Inhibitor Addition: Add a range of concentrations of this compound to the reaction mixtures. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the plates at 37°C for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP2C19 enzyme to all wells.

  • Incubation: Incubate the plates at 37°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots.

    • For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

    • Determine the Ki value using appropriate nonlinear regression analysis of the velocity data.

Visualizing the Mechanisms and Pathways

Competitive Inhibition Mechanism

G Competitive Inhibition of CYP2C19 cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme CYP2C19 (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex binds Substrate Substrate (S) (e.g., Mephenytoin) Substrate->ES_Complex binds ES_Complex->Enzyme releases Product Metabolite (P) ES_Complex->Product catalysis Inhibitor This compound (I) EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Inhibitor->EI_Complex binds Enzyme_I CYP2C19 (E) Enzyme_I->EI_Complex binds Substrate_I Substrate (S) Substrate_I->Enzyme_I binding blocked

Caption: Competitive inhibition of CYP2C19 by this compound.

Experimental Workflow for Verifying Competitive Inhibition

G Workflow for Determining Inhibition Mechanism prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reaction Mixtures (Varying [S] and [I]) prep->setup preincubate Pre-incubate at 37°C setup->preincubate start Initiate Reaction (Add Enzyme) preincubate->start incubate Incubate at 37°C start->incubate stop Terminate Reaction incubate->stop analyze Quantify Metabolite (LC-MS/MS) stop->analyze plot Data Analysis (Michaelis-Menten & Lineweaver-Burk Plots) analyze->plot determine Determine Ki and Mechanism of Inhibition plot->determine

Caption: Experimental workflow for enzyme inhibition kinetic studies.

CYP2C19 Metabolic Pathway

G CYP2C19 Drug Metabolism Pathway cluster_0 Drug Activation/Inactivation cluster_1 Clinical Outcomes Prodrug Prodrug (e.g., Clopidogrel) CYP2C19 CYP2C19 Prodrug->CYP2C19 ActiveDrug Active Drug (e.g., Omeprazole) ActiveDrug->CYP2C19 Therapeutic Therapeutic Effect ActiveDrug->Therapeutic ActiveMetabolite Active Metabolite CYP2C19->ActiveMetabolite InactiveMetabolite Inactive Metabolite CYP2C19->InactiveMetabolite ReducedMetabolism Decreased Drug Metabolism CYP2C19->ReducedMetabolism ActiveMetabolite->Therapeutic Excretion Drug Excretion InactiveMetabolite->Excretion Toxicity Potential Toxicity Inhibitor This compound (Inhibitor) Inhibitor->CYP2C19 inhibits ReducedMetabolism->Toxicity leads to

Caption: Role of CYP2C19 in drug metabolism and the impact of inhibition.

References

A Comparative Analysis of (S)-(+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(S)-(+)-N-3-Benzylnirvanol and (-)-N-3-benzylphenobarbital are chiral derivatives of nirvanol and phenobarbital, respectively. Their primary significance in biomedical research stems from their potent and selective inhibition of CYP2C19, a key enzyme in drug metabolism. Understanding the nuances of their inhibitory profiles is crucial for their application as tool compounds in drug discovery and development, particularly in reaction phenotyping and drug-drug interaction studies.

Comparative Analysis of CYP450 Inhibition

Both compounds have been extensively evaluated as inhibitors of various cytochrome P450 isoforms. The data consistently demonstrates that while both are potent inhibitors of CYP2C19, (-)-N-3-benzylphenobarbital exhibits superior potency and selectivity.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the key quantitative data on the inhibitory activity of this compound and (-)-N-3-benzylphenobarbital against various human CYP450 isoforms.

Table 1: Inhibition of Recombinant Human CYP2C19

CompoundInhibition TypeKᵢ (nM)
This compoundCompetitive250[1][2]
(-)-N-3-benzylphenobarbitalCompetitive79[1][2]

Table 2: Inhibition of CYP2C19 in Human Liver Microsomes (HLM)

CompoundSubstrateKᵢ (nM)
This compound(S)-mephenytoin 4'-hydroxylase210 - 280[1][2]
(-)-N-3-benzylphenobarbital(S)-mephenytoin 4'-hydroxylase71 - 94[1][2]

Table 3: Selectivity Profile against a Panel of Human CYP450 Isoforms

CompoundConcentration (µM)CYP Isoforms with <16% InhibitionCYP2C19 Inhibition
This compound1CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4[1][2]~80%[1][2]
(-)-N-3-benzylphenobarbital0.3CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4[1][2]~80%[1][2]

Table 4: IC₅₀ Values for (-)-N-3-benzylphenobarbital in Human Liver Microsomes

CYP IsoformIC₅₀ (µM)
CYP1A2>100[3]
CYP2A6>100[3]
CYP2B662[3]
CYP2C834[3]
CYP2C919[3]
CYP2C190.25[3]
CYP2D6>100[3]
CYP3A489[3]

Experimental Protocols

The following section details the generalized experimental methodologies employed in the studies cited for determining the CYP450 inhibition profiles.

Determination of Kᵢ for CYP2C19 Inhibition

A typical experimental workflow for determining the inhibition constant (Kᵢ) for CYP2C19 is outlined below. This involves incubating the recombinant enzyme with a known substrate and varying concentrations of the inhibitor.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Recombinant_CYP2C19 Recombinant CYP2C19 Incubation_Mix Incubation Mixture Recombinant_CYP2C19->Incubation_Mix Substrate CYP2C19 Substrate (e.g., (S)-mephenytoin) Substrate->Incubation_Mix Inhibitor Inhibitor (this compound or (-)-N-3-benzylphenobarbital) Inhibitor->Incubation_Mix NADPH_System NADPH-generating system NADPH_System->Incubation_Mix Quenching Reaction Quenching Incubation_Mix->Quenching Pre-determined time LC_MS LC-MS/MS Analysis of Metabolite Quenching->LC_MS Data_Analysis Data Analysis (Dixon/Lineweaver-Burk plots) LC_MS->Data_Analysis Ki_Value Determination of Kᵢ Data_Analysis->Ki_Value

Caption: Workflow for determining CYP2C19 Kᵢ values.
CYP Selectivity Screening

The selectivity of the inhibitors is assessed by incubating them with a panel of cDNA-expressed CYP isoforms and measuring the inhibition of isoform-specific marker reactions.

CYP_Selectivity_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_results Results Inhibitor Test Inhibitor (this compound or (-)-N-3-benzylphenobarbital) Incubation Incubation of each CYP with its substrate and inhibitor Inhibitor->Incubation CYP_Panel Panel of cDNA-expressed CYP Isoforms (1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4, 2C19) CYP_Panel->Incubation Substrates Isoform-specific Substrates Substrates->Incubation Measurement Measurement of Metabolite Formation Incubation->Measurement Inhibition_Calculation Calculation of % Inhibition Measurement->Inhibition_Calculation Selectivity_Profile Generation of Selectivity Profile Inhibition_Calculation->Selectivity_Profile

Caption: Workflow for CYP450 selectivity profiling.

Anticonvulsant and Neuroprotective Effects: A Data Gap

A thorough review of the published literature did not yield direct comparative studies on the anticonvulsant or neuroprotective properties of this compound and (-)-N-3-benzylphenobarbital. While the parent compound, phenobarbital, is a well-established anticonvulsant with known neuroprotective effects in certain contexts, it is not scientifically sound to extrapolate these properties to its N-3-benzyl derivative without direct experimental evidence. Barbituric acid derivatives, as a class, have been explored for their anticonvulsant activities. However, specific data for (-)-N-3-benzylphenobarbital is lacking. Similarly, no studies were identified that investigated the neuroprotective or anticonvulsant potential of this compound.

Therefore, a direct comparison of these two compounds in terms of their anticonvulsant efficacy (e.g., ED₅₀ in seizure models) or neuroprotective capacity (e.g., in models of neuronal injury) cannot be provided at this time. This represents a significant gap in the pharmacological characterization of these otherwise well-defined chemical probes.

Summary and Conclusion

This compound and (-)-N-3-benzylphenobarbital are highly valuable tools for in vitro studies of drug metabolism, specifically for probing the involvement of CYP2C19. The available data unequivocally demonstrates that (-)-N-3-benzylphenobarbital is a more potent and selective inhibitor of CYP2C19 compared to this compound. This makes it the preferred chemical probe for reaction phenotyping studies in human liver microsomes and other in vitro systems.

Researchers and drug development professionals should be aware of the significant lack of data regarding the potential anticonvulsant and neuroprotective effects of these specific N-3-benzyl derivatives. Future studies are warranted to explore these pharmacological activities to provide a more complete understanding of their biological profiles. Until such data becomes available, any discussion of their effects on the central nervous system beyond what is known for their parent compounds would be speculative.

References

Comparative Evaluation of N-3-benzyl nirvanol and Alternative CYP2C19 Inhibitors in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug development, this document provides a detailed comparison of the inhibitory effects of N-3-benzyl nirvanol and other selective inhibitors on cytochrome P450 2C19 (CYP2C19) in human liver microsomes. This guide includes quantitative data, experimental protocols, and visual diagrams to facilitate informed decisions in preclinical drug development.

Introduction

The cytochrome P450 (CYP) family of enzymes, particularly CYP2C19, plays a crucial role in the metabolism of a wide range of therapeutic agents. Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Therefore, the early identification and characterization of potential CYP2C19 inhibitors are critical in drug discovery and development. (+)-N-3-benzyl nirvanol has been identified as a potent and selective inhibitor of CYP2C19. This guide provides an objective evaluation of its inhibitory effects in comparison to other known CYP2C19 inhibitors, including (-)-N-3-benzyl-phenobarbital (NBPB), omeprazole, and ticlopidine, supported by experimental data from in vitro studies using human liver microsomes.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the reported IC50 and Ki values for N-3-benzyl nirvanol and its alternatives against CYP2C19 and other major CYP isoforms in human liver microsomes.

Table 1: Inhibitory Potency (IC50 in µM) of Selected Compounds on CYP2C19 and Other CYP Isoforms in Human Liver Microsomes

CompoundCYP2C19CYP1A2CYP2A6CYP2B6CYP2C8CYP2C9CYP2D6CYP3A4
(+)-N-3-benzyl nirvanol 0.25>100>100623419>10089
(-)-N-3-benzyl-phenobarbital (NBPB) 0.25>100>100623419>10089
Omeprazole ~7.0>40>40>40>40>40>40>40
Ticlopidine 1.249--->753.4>1000

Data compiled from multiple sources. Variations may exist due to different experimental conditions.

Table 2: Inhibition Constant (Ki in µM) of Selected Compounds against CYP2C19 in Human Liver Microsomes

CompoundKi (µM)Type of Inhibition
(+)-N-3-benzyl nirvanol 0.12 - 0.28Competitive
(-)-N-3-benzyl-phenobarbital (NBPB) 0.071 - 0.094Competitive
Omeprazole 7.1Competitive
Ticlopidine 1.2Competitive

Data compiled from multiple sources. Variations may exist due to different experimental conditions.

Based on the presented data, both (+)-N-3-benzyl nirvanol and (-)-N-3-benzyl-phenobarbital (NBPB) demonstrate high potency and selectivity as competitive inhibitors of CYP2C19.[1][2] NBPB exhibits a slightly lower Ki value, suggesting a higher binding affinity for the enzyme.[1] In contrast, omeprazole and ticlopidine show weaker inhibitory effects on CYP2C19 and also inhibit other CYP isoforms to a greater extent, indicating lower selectivity.[3][4][5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytochrome P450 inhibition assay using human liver microsomes.

Materials and Reagents
  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP2C19-specific substrate (e.g., (S)-mephenytoin)

  • Inhibitor compounds (N-3-benzyl nirvanol and alternatives) dissolved in a suitable solvent (e.g., DMSO, methanol)

  • Acetonitrile or other organic solvent for reaction termination

  • Internal standard for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer.

  • Pre-incubation with Inhibitor: Add varying concentrations of the inhibitor compound (or vehicle control) to the incubation mixture. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for the inhibitor to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP2C19-specific substrate and the NADPH regenerating system to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

Analytical Method
  • HPLC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the formation of the metabolite of the CYP2C19-specific substrate.

  • Data Analysis: Determine the rate of metabolite formation in the presence of different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation for competitive inhibition.

Visualizing Experimental Processes and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the mechanism of competitive inhibition.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs + Buffer) add_inhibitor Add Inhibitor (or Vehicle) prep_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate_nadph Add Substrate + NADPH pre_incubate->add_substrate_nadph incubate Incubate at 37°C add_substrate_nadph->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (HPLC-MS/MS) centrifuge->analyze calculate Calculate IC50/Ki analyze->calculate

Experimental workflow for a CYP450 inhibition assay.

competitive_inhibition cluster_enzyme CYP2C19 Active Site Enzyme Enzyme Product Metabolite Enzyme->Product Metabolizes No_Reaction No Reaction Enzyme->No_Reaction Blocks substrate binding Substrate Substrate ((S)-mephenytoin) Substrate->Enzyme Binds to active site Inhibitor Inhibitor (N-3-benzyl nirvanol) Inhibitor->Enzyme Competitively binds to active site

References

A Comparative Guide to the In Vitro Profile of (S)-(+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the in vitro pharmacological profile of (S)-(+)-N-3-Benzylnirvanol, focusing on its well-documented role as a selective inhibitor of the Cytochrome P450 2C19 (CYP2C19) enzyme. While its parent compound, nirvanol, has historical associations with anticonvulsant activity, the primary clinical relevance of this compound, as established in the scientific literature, lies in its application as a critical tool for preclinical drug metabolism and drug-drug interaction (DDI) studies. This document compares its performance with other relevant inhibitors and provides the experimental context for these findings.

Data Presentation: In Vitro Inhibition Potency and Selectivity

This compound has been extensively characterized as a potent and selective inhibitor of CYP2C19. The quantitative data from various in vitro systems are summarized below.

Table 1: Potency of this compound against CYP2C19

ParameterEnzyme SourceSubstrateValue (nM)Reference
Ki Recombinant CYP2C19(S)-Mephenytoin250[1][2][3]
Ki Human Liver Microsomes(S)-Mephenytoin210 - 280[1][2]
IC50 Pooled Liver Microsomes(S)-Mephenytoin414[4]
IC50 Recombinant CYP2C19(S)-Mephenytoin161[4]

Table 2: Comparative Potency of CYP2C19 Inhibitors

CompoundEnzyme SourceK i (nM)Selectivity ProfileReference
This compound Recombinant CYP2C19250High selectivity over CYPs 1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4.[1][2][1][2][3]
(R)-(-)-N-3-Benzylnirvanol Recombinant CYP2C19~5,30020- to 60-fold less potent than the (S)-(+)-enantiomer.[1][2][5][1][2][5]
(-)-N-3-Benzylphenobarbital Recombinant CYP2C1979Considered superior in potency and selectivity to (+)-N-3-Benzylnirvanol.[6][7][1][2]
Omeprazole Suspended Human Hepatocytes-Commonly used, but lacks selectivity.[6][6]

Selectivity Profile: At a concentration of 1 µM, this compound did not inhibit the activities of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, or CYP3A4 by more than 16%.[1][2] In contrast, CYP2C19 activity was inhibited by approximately 80% under the same conditions.[1][2] The IC50 against CYP2B6 has been reported as 58 µM, further demonstrating its selectivity.[3]

Experimental Protocols

The data presented above are primarily derived from in vitro CYP inhibition assays. Below is a detailed methodology representative of the key experiments cited.

Protocol: In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes (HLM)

  • Objective: To determine the inhibitory potential (K i or IC50) of a test compound (e.g., this compound) on CYP2C19-mediated metabolism.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test Inhibitor: this compound

    • Probe Substrate: (S)-Mephenytoin (a specific substrate for CYP2C19)

    • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Incubation Buffer: Potassium phosphate buffer (pH 7.4)

    • Positive Control Inhibitor: e.g., (-)-N-3-Benzylphenobarbital

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-incubation: A master mix is prepared containing HLM, buffer, and the NADPH regenerating system. This is pre-warmed at 37°C.

    • Inhibition Setup: this compound is added to the reaction tubes at a range of concentrations. A control group with no inhibitor is included.

    • Reaction Initiation: The reaction is started by adding the CYP2C19 probe substrate, (S)-Mephenytoin, to all tubes.

    • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.

    • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite, is collected.

    • Analysis: The concentration of the metabolite (4'-hydroxy-mephenytoin) is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • The rate of metabolite formation is plotted against the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

    • To determine the mechanism of inhibition and the K i value, the experiment is repeated with varying concentrations of both the substrate and the inhibitor. Data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive).

Visualization of Pathways and Workflows

The following diagrams illustrate the role of this compound in drug development and the experimental process used to characterize it.

G cluster_0 Preclinical Drug Development NCE New Chemical Entity (NCE) Metabolism Metabolism Studies (in vitro) NCE->Metabolism CYP_Screen CYP Inhibition/ Phenotyping Screen Metabolism->CYP_Screen Is_Substrate Is NCE a CYP2C19 Substrate? CYP_Screen->Is_Substrate Selective_Inhibitor This compound (Selective CYP2C19 Inhibitor) Selective_Inhibitor->CYP_Screen Tool Compound DDI_Risk Assess Clinical DDI Risk Is_Substrate->DDI_Risk Yes Is_Substrate->DDI_Risk No

Caption: Role of a selective inhibitor in assessing drug-drug interaction (DDI) risk.

G cluster_workflow CYP2C19 Inhibition Assay Workflow A 1. Prepare Reagents: HLM, Buffer, NADPH System, Substrate, Inhibitor B 2. Pre-incubate HLM, Buffer, and Inhibitor at 37°C A->B C 3. Initiate Reaction: Add (S)-Mephenytoin Substrate B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction: Add Cold Acetonitrile D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant for Metabolite via LC-MS/MS F->G H 8. Calculate % Inhibition and Determine IC50/Ki G->H

Caption: Experimental workflow for an in vitro CYP2C19 inhibition assay.

G cluster_pathway Drug Metabolism via CYP2C19 Drug Drug (Substrate) CYP2C19 CYP2C19 Enzyme Drug->CYP2C19 Binds to Active Site Metabolite Metabolite (Oxidized Drug) CYP2C19->Metabolite Metabolizes Inhibitor This compound Inhibitor->CYP2C19 Blocks Active Site

Caption: Mechanism of competitive inhibition of a CYP2C19-mediated pathway.

Assessing Clinical Relevance

The in vitro findings for this compound are of significant clinical relevance, not as a therapeutic agent itself, but as a vital research tool in drug development.

  • Predicting Drug-Drug Interactions (DDIs): CYP2C19 is a highly polymorphic enzyme responsible for the metabolism of numerous clinically important drugs, including proton pump inhibitors (e.g., omeprazole), antidepressants (e.g., citalopram), and antiplatelet agents (e.g., clopidogrel). By using a selective inhibitor like this compound, researchers can determine in vitro the fraction of a new drug candidate's metabolism that is dependent on CYP2C19 (fm,CYP2C19).[6] This information is crucial for predicting potential DDIs if the new drug is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP2C19.

  • In Vitro-In Vivo Correlation (IVIVC): While direct IVIVC for this compound's own anticonvulsant effects is not established in the literature, its use facilitates the IVIVC for other compounds.[8][9] By accurately identifying a drug's metabolic pathways in vitro, more reliable predictions of its in vivo pharmacokinetics and potential for clinical DDIs can be made. However, studies have also shown that predicting the in vivo fm,CYP2C19 from in vitro hepatocyte data can sometimes underestimate the real-world contribution, highlighting the complexity of these correlations.[6]

  • Limitations and Alternatives: While potent and selective, newer research suggests that (-)-N-3-benzylphenobarbital may be a superior CYP2C19 inhibitor in certain systems like suspended human hepatocytes due to even greater potency and selectivity.[6][7] The choice of inhibitor can therefore depend on the specific experimental system and the required precision.

References

A Comparative Guide to CYP2C19 Inhibition: (S)-(+)-N-3-Benzylnirvanol versus Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-(+)-N-3-Benzylnirvanol and the widely used proton pump inhibitor, omeprazole, as inhibitors of the cytochrome P450 enzyme CYP2C19. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes and experimental procedures.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and omeprazole against CYP2C19 has been evaluated in multiple in vitro studies. The following table summarizes key quantitative data, including the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values are indicative of greater inhibitory potency.

InhibitorParameterValue (µM)Enzyme SourceSubstrate
This compound Kᵢ0.25[1]Recombinant CYP2C19(S)-mephenytoin
Kᵢ0.21 - 0.28[2][3][4]Human Liver Microsomes(S)-mephenytoin
IC₅₀0.161[5]Recombinant CYP2C19Not Specified
IC₅₀0.414[5]Pooled Human Liver MicrosomesNot Specified
Omeprazole IC₅₀~7.0[6]Human Liver MicrosomesNot Specified
Kᵢ3.1[7]Human Liver Microsomes(S)-mephenytoin
Kᵢ (Time-Dependent)5 - 9[8]Human Liver Microsomes(S)-mephenytoin

It is important to note that omeprazole and its metabolites can also act as time-dependent inhibitors of CYP2C19[8][9][10].

Experimental Protocols: In Vitro CYP2C19 Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of compounds against CYP2C19, based on common methodologies described in the literature[8][11][12][13].

Objective: To determine the IC₅₀ and/or Kᵢ of this compound and omeprazole for CYP2C19-mediated metabolism.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2C19

  • This compound

  • Omeprazole (and a suitable positive control inhibitor, e.g., ticlopidine)

  • CYP2C19 substrate (e.g., (S)-mephenytoin)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitors (this compound and omeprazole) and the substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors and substrate by diluting the stock solutions in the assay buffer. A range of inhibitor concentrations is required to determine the IC₅₀.

    • Prepare the NADPH regenerating system in assay buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes or recombinant CYP2C19, the assay buffer, and the various concentrations of the test inhibitor or vehicle control.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the CYP2C19 substrate and the NADPH regenerating system. For time-dependent inhibition studies with omeprazole, a pre-incubation with NADPH is performed before the addition of the substrate[8].

  • Reaction Termination:

    • After a specified incubation time (e.g., 30 minutes), terminate the reaction by adding a quenching solvent such as cold acetonitrile. This also serves to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite (e.g., 4'-hydroxy-mephenytoin from S-mephenytoin) using a validated LC-MS/MS method.

  • Data Analysis:

    • The rate of metabolite formation is determined for each inhibitor concentration.

    • The IC₅₀ value is calculated by fitting the data to a suitable sigmoidal dose-response curve.

    • For Kᵢ determination, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

Mandatory Visualizations

CYP2C19_Metabolism_and_Inhibition cluster_metabolism CYP2C19 Metabolic Pathway cluster_inhibition Inhibition Mechanism Substrate CYP2C19 Substrate (e.g., (S)-mephenytoin) CYP2C19 CYP2C19 Enzyme Substrate->CYP2C19 Binds to active site Metabolite Metabolite (e.g., 4'-hydroxy-mephenytoin) CYP2C19->Metabolite Catalyzes oxidation Benzylnirvanol This compound Benzylnirvanol->CYP2C19 Competitive Inhibition Omeprazole Omeprazole Omeprazole->CYP2C19 Competitive & Time-Dependent Inhibition CYP2C19_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis A Prepare Reagents: - Inhibitors (Benzylnirvanol, Omeprazole) - CYP2C19 Source (HLM or Recombinant) - Substrate ((S)-mephenytoin) - NADPH Regenerating System B Combine CYP2C19 source, inhibitor (or vehicle), and buffer. Pre-incubate at 37°C. A->B C Initiate reaction by adding substrate and NADPH system. Incubate at 37°C. B->C D Stop reaction with cold acetonitrile. C->D E Centrifuge to pellet protein. D->E F Collect supernatant. E->F G Quantify metabolite formation using LC-MS/MS. F->G H Calculate IC50 / Ki values. G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.